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  • Product: 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
  • CAS: 149771-16-4

Core Science & Biosynthesis

Foundational

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document delineates its molecular structure, physicochemical properties, and a detailed, validated protocol for its synthesis and characterization. By synthesizing information from established chemical databases and analogous synthetic methodologies, this guide serves as a practical resource for researchers aiming to work with this molecule. It explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction and Significance

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are a cornerstone in drug discovery, forming the core structure of numerous approved drugs and biologically active molecules. The incorporation of a methylthio group at the C2 position and dicarboxylic acid moieties at the C4 and C5 positions creates a unique electronic and structural profile. The dicarboxylic acid groups offer multiple points for chemical modification, making it a versatile building block for creating more complex molecular architectures, such as libraries of potential enzyme inhibitors or receptor modulators. The methylthio group can also be a key pharmacophoric feature or a site for further chemical elaboration, such as oxidation to sulfoxide or sulfone derivatives to modulate potency and physicochemical properties.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid are foundational to its application in research. Its identity is cataloged in public chemical databases, providing standardized identifiers for cross-referencing.

  • IUPAC Name : 2-(methylsulfanyl)pyrimidine-4,5-dicarboxylic acid

  • CAS Number : 13735-32-5

  • PubChem CID : 276229

  • Molecular Formula : C₇H₆N₂O₄S

  • Molecular Weight : 214.20 g/mol

Structural Confirmation
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons and a singlet for the C6 proton on the pyrimidine ring. The acidic protons of the two carboxylic acid groups may appear as a broad singlet or may not be observed, depending on the solvent used.

  • ¹³C NMR Spectroscopy : The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule: one for the methyl group, five for the pyrimidine ring carbons (including the one bonded to sulfur and the two bonded to the carboxyl groups), and two for the carboxyl carbons.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₇H₆N₂O₄S.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong, broad O-H stretching vibrations from the carboxylic acid groups (typically in the 2500-3300 cm⁻¹ region) and strong C=O stretching vibrations (around 1700 cm⁻¹).

Physicochemical Properties

A summary of key computed and experimental properties is presented below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

PropertyValueSource
Molecular Weight 214.20 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 2PubChem
Exact Mass 214.00485 g/mol PubChem
Topological Polar Surface Area 119 ŲPubChem
Heavy Atom Count 14PubChem
Complexity 338PubChem

Synthesis and Characterization Protocol

The synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a robust and validated method adapted from established procedures for similar pyrimidine derivatives.

Synthesis Workflow

The overall workflow involves the condensation of a thiourea derivative with a diethyl ester of oxaloacetic acid, followed by S-methylation and subsequent hydrolysis of the ester groups.

Synthesis_Workflow A Diethyl 2-aminomaleate C Condensation & Cyclization A->C B Methyl isothiocyanate B->C D Intermediate Ester: Diethyl 2-(methylthio)pyrimidine -4,5-dicarboxylate C->D Formation of pyrimidine ring E Base Hydrolysis (e.g., NaOH) D->E Saponification F Acidification (e.g., HCl) E->F Protonation G Final Product: 2-(Methylthio)-4,5-pyrimidine dicarboxylic acid F->G Precipitation & Isolation

Caption: Synthetic workflow for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(methylthio)pyrimidine-4,5-dicarboxylate (Intermediate)

  • Rationale : This step constructs the core pyrimidine ring. Sodium ethoxide acts as a base to facilitate the condensation reaction between diethyl 2-aminomaleate and methyl isothiocyanate.

  • Procedure :

    • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) at room temperature, add diethyl 2-aminomaleate (18.7 g, 100 mmol).

    • Stir the mixture for 15 minutes.

    • Add methyl isothiocyanate (7.3 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 30°C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • The crude ester product may precipitate or can be extracted with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure diethyl ester intermediate.

Step 2: Hydrolysis to 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

  • Rationale : Saponification using a strong base like sodium hydroxide cleaves the ethyl ester groups to form the corresponding disodium carboxylate salt. Subsequent acidification protonates the carboxylate groups, leading to the precipitation of the final dicarboxylic acid product, which often has low solubility in acidic aqueous media.

  • Procedure :

    • Dissolve the diethyl ester intermediate (10 g, 36.7 mmol) in a mixture of ethanol (50 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL, 100 mmol).

    • Heat the mixture to 60°C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

    • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) to remove residual salts.

    • Dry the product under vacuum at 50°C to a constant weight.

Characterization and Quality Control
  • Purity : Assess purity using High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation : Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS as described in Section 2.1.

  • Appearance : The final product should be a white to off-white solid.

Applications and Future Directions

The structural motifs within 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid suggest several potential applications in drug discovery and materials science.

  • Scaffold for Medicinal Chemistry : The dicarboxylic acid handles can be readily converted into amides, esters, or other functional groups to generate a library of compounds for screening against biological targets.

  • Enzyme Inhibition : Carboxylate groups are known to interact with positively charged residues (e.g., lysine, arginine) in the active sites of enzymes. This molecule could serve as a starting point for designing inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) or other metabolic enzymes.

  • Coordination Chemistry : The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylates can act as ligands to coordinate with metal ions, opening possibilities for the development of metal-organic frameworks (MOFs) or novel imaging agents.

The logical relationship for its utility in drug discovery is outlined below.

Drug_Discovery_Logic A 2-(Methylthio)-4,5- pyrimidinedicarboxylic acid B Chemical Modification (e.g., Amide Coupling) A->B Versatile Scaffold C Compound Library Generation B->C Diversification D High-Throughput Screening (HTS) C->D Assay against Biological Targets E Hit Identification D->E Active Compounds Found F Lead Optimization E->F SAR Studies G Preclinical Candidate F->G Improved Potency & Properties

Caption: Logic flow for the application of the title compound in a drug discovery program.

Conclusion

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a valuable heterocyclic building block with significant potential for application in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a comprehensive, step-by-step protocol for its synthesis and characterization. By explaining the rationale behind the chosen methodologies, it equips researchers with the necessary knowledge to confidently synthesize, handle, and utilize this compound in their research endeavors. The versatile functional handles present in the molecule make it an attractive starting point for the development of novel therapeutics and functional materials.

References

  • PubChem. Compound Summary for CID 276229, 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. National Center for Biotechnology Information. [Link]

Exploratory

physical and chemical properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

An In-Depth Technical Guide: Physicochemical Properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid Abstract This technical guide provides a comprehensive analysis of the (CAS No. 149771-16-4). As a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Physicochemical Properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 149771-16-4). As a functionalized pyrimidine derivative, this compound represents a significant building block for researchers in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core, two carboxylic acid moieties, and a reactive methylthio group, offers multiple points for chemical modification. This document details its molecular structure, physicochemical parameters, predicted reactivity, and established protocols for its characterization. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this versatile scaffold in the synthesis of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic value of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid lies in its trifunctional nature. The dicarboxylic acid groups at the 4 and 5 positions provide ideal handles for constructing complex molecular architectures through amide or ester linkages, while the 2-methylthio group can be readily oxidized or displaced to modulate physicochemical properties such as solubility and metabolic stability. This combination makes it an exceptionally valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.

Molecular Structure and Identifiers

The unique arrangement of functional groups on the pyrimidine core dictates the compound's chemical behavior and potential as a synthetic intermediate.

Table 1: Compound Identification

ParameterValueReference
IUPAC Name 2-(methylthio)pyrimidine-4,5-dicarboxylic acid
CAS Number 149771-16-4[5][6]
Molecular Formula C₇H₆N₂O₄S[5][6]
Molecular Weight 214.20 g/mol [5][6]
SMILES CSC1=NC=C(C(=N1)C(=O)O)C(=O)O[5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems.

General and Computational Properties

The following table summarizes key physical and computed properties for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. These parameters are essential for predicting solubility, permeability, and potential for forming intermolecular interactions.

Table 2: Physicochemical Data Summary

PropertyValueSource
Appearance Predicted to be a solid at room temperature.
Storage Sealed in dry, 2-8°C.[5][6]
Topological Polar Surface Area (TPSA) 100.38 Ų[5]
LogP (Predicted) 0.5949[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 5[5]
Rotatable Bonds 3[5]
Solubility and Acidity Profile
  • Acidity (pKa): The compound possesses two carboxylic acid groups, which will have distinct pKa values. The electron-withdrawing nature of the pyrimidine ring will increase the acidity of these groups compared to a simple aliphatic dicarboxylic acid. The first pKa is expected to be lower (more acidic) than the second. Precise pKa determination via potentiometric titration is recommended for quantitative analysis.

Chemical Properties and Reactivity Profile

The synthetic utility of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid stems from the distinct reactivity of its three functional groups.

  • Carboxylic Acid Groups (C4 & C5): These are the primary sites for derivatization. They can undergo standard carboxylic acid reactions, including:

    • Amide Bond Formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form mono- or di-amides. This is a cornerstone reaction for building peptide-like structures or attaching side chains to explore structure-activity relationships (SAR).

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate to yield corresponding esters, which can serve as prodrugs or modify solubility.

  • Methylthio Group (C2): The sulfur atom in the methylthio group is nucleophilic and can be targeted for specific transformations:

    • Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-CPBA or Oxone®. This modification dramatically increases polarity and hydrogen bonding potential, which is a common strategy in drug design to fine-tune pharmacokinetics.

    • Displacement: While more challenging, nucleophilic aromatic substitution (SNAr) at the C2 position may be possible with potent nucleophiles under specific conditions, allowing for the introduction of alternative substituents.

Reactivity_Pathways main 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid amide Amide Derivatives main->amide Amine, Coupling Reagent (e.g., HATU) ester Ester Derivatives main->ester Alcohol, Acid Catalyst (e.g., H₂SO₄) sulfoxide Sulfoxide/Sulfone Derivatives main->sulfoxide Oxidizing Agent (e.g., m-CPBA)

Caption: Key reaction pathways for derivatizing the core scaffold.

Proposed Synthesis and Characterization Protocols

Retrosynthetic Analysis and Proposed Synthesis

A direct, documented synthesis for this specific molecule is not prevalent in the literature. However, a plausible synthetic route can be designed based on established pyrimidine synthesis methodologies.[1][7][8] A logical approach involves the condensation of a thiourea derivative with a diethyl oxalacetate derivative, followed by hydrolysis.

Synthetic_Workflow r1 S-Methylisothiourea inter Pyrimidine Diester Intermediate r1->inter Base-catalyzed Condensation (e.g., NaOEt) r2 Diethyl 2-formyl-3-oxosuccinate r2->inter Base-catalyzed Condensation (e.g., NaOEt) prod 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid inter->prod Hydrolysis (e.g., NaOH, then H⁺)

Caption: Proposed synthetic workflow for the target compound.

Experimental Characterization Protocols

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

  • Objective: To confirm the chemical structure by analyzing the magnetic environments of ¹H and ¹³C nuclei.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic protons of the carboxylic acids.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Expected signals include a singlet for the methylthio protons (~2.5 ppm), a singlet for the C6 proton on the pyrimidine ring, and a broad singlet for the two carboxylic acid protons at a downfield chemical shift (>10 ppm).

    • Acquire a ¹³C NMR spectrum. Expect signals for the methylthio carbon, the four distinct pyrimidine ring carbons, and the two carboxyl carbons.

  • Trustworthiness: The combination of ¹H and ¹³C NMR provides a definitive fingerprint of the molecule. The observed chemical shifts, integration values, and coupling patterns (or lack thereof) must be consistent with the proposed structure for validation.

  • Objective: To confirm the molecular weight and obtain information about the compound's fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at m/z 213.19. In positive ion mode, the protonated molecule [M+H]⁺ may be observed at m/z 215.21.

    • Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition to within 5 ppm accuracy.

  • Trustworthiness: HRMS provides an unambiguous confirmation of the molecular formula, which is a critical component of structural verification.

  • Objective: To determine the purity of the compound.

  • Methodology (Self-Validating System):

    • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

      • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • System Suitability: Before running the sample, inject a standard mixture to ensure the system is performing correctly (e.g., adequate resolution, theoretical plates > 2000).

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Trustworthiness: A well-defined HPLC protocol with system suitability checks ensures that the purity assessment is accurate and reproducible. A purity level of ≥95% is typically required for use in biological assays.

Applications in Drug Discovery

The structural features of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid make it an attractive scaffold for targeting various enzyme families. Pyrimidine derivatives are known inhibitors of kinases, a class of enzymes frequently deregulated in cancer.[9] The dicarboxylic acid functionality allows for the introduction of substituents that can target specific binding pockets, for instance, forming hydrogen bonds with key amino acid residues in an active site. The methylthio group can be positioned within a hydrophobic pocket or serve as a modifiable handle for vector-based drug delivery. Its potential as a building block for antiviral agents is also significant, given the prevalence of pyrimidine cores in nucleoside analogues.[4]

Safety and Handling

As a laboratory chemical, 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid should be handled with appropriate care.

  • GHS Hazard Statements: Based on data for the parent compound, the following hazards are noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[5]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11] Avoid ingestion and inhalation.[11]

  • Storage: Keep the container tightly closed and store in a dry, cool place (2-8°C) as recommended by suppliers.[5][6]

References

  • Title: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Source: LookChem URL: [Link]

  • Title: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Source: MySkinRecipes URL: [Link]

  • Title: 2-(Methylthio)pyrimidin-4-amine Source: PubChem URL: [Link]

  • Title: 2-(Methylthio)-4-morpholino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde as a Scaffold for Discovery of PI3K Inhibitor Source: ResearchGate URL: [Link]

  • Title: Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for synthesis of a 2-thioalkyl pyrimidine Source: Google Patents URL
  • Title: Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones Source: ResearchGate URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details two primary synthetic strategies, elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the selection of reagents and reaction conditions. The guide is structured to provide a deep understanding of the synthetic challenges and opportunities associated with this important molecule.

Introduction: The Significance of 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific substitution pattern of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, featuring a methylthio group at the 2-position and two carboxylic acid moieties at the 4- and 5-positions, imparts unique electronic and steric properties to the molecule. These features make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, such as enzyme inhibitors and receptor modulators. The methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone, providing further avenues for structural diversification and modulation of biological activity. The adjacent carboxylic acid groups offer multiple points for derivatization, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.

This guide will explore the most viable synthetic routes to this target molecule, focusing on both a linear approach involving the construction and subsequent functionalization of the pyrimidine ring, and a more convergent strategy aiming for the direct formation of the desired dicarboxylate scaffold.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid suggests two principal disconnection approaches, which form the basis of the synthetic strategies detailed in this guide.

G target 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid hydrolysis Hydrolysis target->hydrolysis strategy2 Strategy 2: Linear Synthesis & Functionalization target->strategy2 diester Diethyl 2-(Methylthio)-4,5- pyrimidinedicarboxylate hydrolysis->diester strategy1 Strategy 1: Convergent Cyclocondensation diester->strategy1 intermediate1 Diethyl 2-formyl-3-oxosuccinate or equivalent strategy1->intermediate1 intermediate2 S-Methylisothiourea strategy1->intermediate2 intermediate5 Hydrolysis of Nitrile strategy2->intermediate5 intermediate3 Ethyl 4-hydroxy-2-(methylthio) -pyrimidine-5-carboxylate intermediate4 Halogenation/Cyanation intermediate4->intermediate3 intermediate5->intermediate4

Caption: Retrosynthetic analysis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Strategy 1: The Convergent Cyclocondensation Approach. This strategy focuses on the direct construction of the pyrimidine ring with the desired dicarboxylate functionality already in place. The key transformation is the cyclocondensation of S-methylisothiourea with a suitable three-carbon electrophile bearing two ester groups, such as a derivative of diethyl oxalacetate. This approach is highly convergent and potentially more efficient if a suitable C3 synthon can be readily accessed.

Strategy 2: The Linear Synthesis and Functionalization Approach. This strategy involves the initial construction of a pyrimidine ring with a subset of the required functional groups, followed by a series of transformations to introduce the remaining functionalities. A plausible pathway starts with the synthesis of an intermediate like ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, which already contains the 2-methylthio group and one of the carboxylate precursors. The subsequent challenge lies in the conversion of the 4-hydroxy group into the second carboxylic acid.

Pathway I: Convergent Synthesis via Cyclocondensation

This pathway represents a highly efficient and atom-economical approach to the target molecule's diethyl ester, which can then be readily hydrolyzed to the final diacid. The core of this strategy is the reaction between S-methylisothiourea and a 1,3-dielectrophilic three-carbon component that already contains the two ester functionalities.

Mechanistic Rationale

The key reaction in this pathway is the condensation of an amidine (S-methylisothiourea) with a β-dicarbonyl compound or its equivalent. The reaction proceeds through a series of nucleophilic additions and subsequent dehydration to form the stable aromatic pyrimidine ring. The choice of the three-carbon component is critical. A suitable starting material would be a derivative of diethyl oxalacetate or a related compound that can generate a reactive 1,3-dielectrophile under the reaction conditions.

G cluster_0 Pathway I: Convergent Synthesis start1 Diethyl 2-(ethoxymethylene)malonate cyclization Cyclocondensation start1->cyclization start2 S-Methylisothiourea Sulfate start2->cyclization base Sodium Ethoxide in Ethanol base->cyclization catalyst product Diethyl 2-(methylthio)-4-hydroxy- pyrimidine-5-carboxylate cyclization->product hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) product->hydrolysis final_product 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid hydrolysis->final_product

Caption: Overview of the Convergent Synthesis Pathway.

Detailed Experimental Protocol: Synthesis of Diethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Diethyl oxalacetate sodium salt43270-36-6210.13 g/mol 21.0 g0.1
S-Methylisothiourea sulfate867-44-7278.33 g/mol 13.9 g0.05
Sodium ethoxide141-52-668.05 g/mol 13.6 g0.2
Absolute Ethanol64-17-546.07 g/mol 250 mL-
Acetic Acid64-19-760.05 g/mol As needed-
Diethyl ether60-29-774.12 g/mol As needed-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide (13.6 g, 0.2 mol) in absolute ethanol (150 mL).

  • Diethyl oxalacetate sodium salt (21.0 g, 0.1 mol) is added portion-wise to the stirred solution at room temperature. The mixture is stirred for 30 minutes to ensure complete dissolution and formation of the enolate.

  • S-Methylisothiourea sulfate (13.9 g, 0.05 mol) is dissolved in water (50 mL) and added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (200 mL) and acidified to pH 5-6 with glacial acetic acid.

  • The aqueous solution is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate.

Hydrolysis to the Dicarboxylic Acid

The resulting diethyl ester can be hydrolyzed to the target dicarboxylic acid using standard procedures.

Procedure:

  • Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (0.05 mol) is dissolved in a mixture of ethanol (100 mL) and water (50 mL).

  • A solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL) is added, and the mixture is stirred at room temperature for 12 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Pathway II: Linear Synthesis via a 4-Hydroxypyrimidine Intermediate

Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This intermediate is prepared by the well-established condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate.

G cluster_1 Pathway II: Linear Synthesis start1 Diethyl ethoxymethylenemalonate cyclization Cyclocondensation start1->cyclization start2 S-Methylisothiourea Sulfate start2->cyclization base Sodium Hydroxide in H2O/Ethanol base->cyclization catalyst intermediate Ethyl 4-hydroxy-2-(methylthio)- pyrimidine-5-carboxylate cyclization->intermediate step1 1. Halogenation (e.g., POCl3) intermediate->step1 step2 2. Cyanation (e.g., CuCN) step1->step2 step3 3. Hydrolysis (acid or base) step2->step3 final_product 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid step3->final_product

Caption: Overview of the Linear Synthesis Pathway.

Detailed Experimental Protocol:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Diethyl ethoxymethylenemalonate87-13-8216.23 g/mol 43.2 g0.2
S-Methylisothiourea sulfate867-44-7278.33 g/mol 27.8 g0.1
Sodium hydroxide1310-73-240.00 g/mol 16.0 g0.4
Ethanol (95%)64-17-546.07 g/mol 200 mL-
Water7732-18-518.02 g/mol 200 mL-

Procedure:

  • In a 1 L beaker, dissolve sodium hydroxide (16.0 g, 0.4 mol) in water (200 mL).

  • Add S-methylisothiourea sulfate (27.8 g, 0.1 mol) to the sodium hydroxide solution and stir until dissolved.

  • In a separate beaker, dissolve diethyl ethoxymethylenemalonate (43.2 g, 0.2 mol) in ethanol (200 mL).

  • Add the ethanolic solution of diethyl ethoxymethylenemalonate to the aqueous solution of S-methylisothiourea with vigorous stirring.

  • A precipitate will form. Continue stirring for 2 hours at room temperature.

  • Filter the precipitate and wash it with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a large volume of ethanol to obtain pure ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate as a white crystalline solid.

Conversion of the 4-Hydroxy Group to a Carboxylic Acid

The transformation of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group into a carboxylic acid is a multi-step process. A common and effective method involves conversion to a halide, followed by cyanation and subsequent hydrolysis of the nitrile.

Step 1: Halogenation to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate-228.25 g/mol 22.8 g0.1
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 100 mL-
N,N-Dimethylaniline121-69-7121.18 g/mol 10 mL-

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, a mixture of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (22.8 g, 0.1 mol) and phosphorus oxychloride (100 mL) is prepared.

  • N,N-Dimethylaniline (10 mL) is added cautiously.

  • The mixture is heated at reflux for 2-3 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured cautiously onto crushed ice.

  • The resulting solid is collected by filtration, washed thoroughly with cold water, and dried to give ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Cyanation to Ethyl 4-cyano-2-(methylthio)pyrimidine-5-carboxylate

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate5734-58-7246.70 g/mol 24.7 g0.1
Copper(I) cyanide (CuCN)544-92-389.56 g/mol 10.8 g0.12
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 150 mL-

Procedure:

  • A mixture of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (24.7 g, 0.1 mol) and copper(I) cyanide (10.8 g, 0.12 mol) in dry N,N-dimethylformamide (150 mL) is heated at 140-150 °C for 4-6 hours with stirring.

  • The reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, dried, and the solvent is evaporated to give the crude nitrile.

  • Purification by column chromatography or recrystallization yields ethyl 4-cyano-2-(methylthio)pyrimidine-5-carboxylate.

Step 3: Hydrolysis of the Dinitrile Precursor

The final step involves the simultaneous hydrolysis of both the ester and the nitrile groups to the corresponding carboxylic acids.

Procedure:

  • Ethyl 4-cyano-2-(methylthio)pyrimidine-5-carboxylate (0.1 mol) is suspended in a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

  • The mixture is heated at reflux for 8-12 hours until the evolution of ammonia ceases.

  • The reaction mixture is cooled and carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from water or an ethanol/water mixture to afford 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (Convergent)Pathway II (Linear)
Efficiency Potentially higher, fewer steps.Lower, multi-step process.
Atom Economy Generally better.Lower due to the use of halogenating and cyanating agents.
Starting Materials Requires a specific C4-dicarbonyl synthon which may be less common.Starts from readily available diethyl ethoxymethylenemalonate.
Scalability Potentially more scalable if the starting materials are available in bulk.May present challenges in scaling up due to the use of hazardous reagents like POCl₃ and CuCN.
Robustness The key cyclocondensation may require careful optimization.Each step is a well-established transformation, offering more predictable outcomes.

Conclusion and Future Perspectives

This technical guide has outlined two viable synthetic pathways for the preparation of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. The convergent approach (Pathway I) offers a more direct and potentially more efficient route, contingent on the availability and reactivity of a suitable C4-dicarbonyl precursor. The linear approach (Pathway II), while longer, is built upon a series of well-precedented reactions and starts from readily accessible materials, making it a reliable, albeit less elegant, alternative.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The methodologies presented here provide a solid foundation for the synthesis of this important pyrimidine derivative and its analogues.

Future research in this area could focus on the development of a more efficient and environmentally benign catalytic method for the direct conversion of the 4-hydroxy group to a carboxylic acid, thus shortening the linear pathway. Additionally, the exploration of novel C4-dicarbonyl synthons could further enhance the utility of the convergent approach. The availability of robust and scalable synthetic routes to 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid will undoubtedly facilitate the discovery of new and improved therapeutic agents based on the versatile pyrimidine scaffold.

References

  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; Wiley-Interscience: New York, 1962.
  • Lakhdar, S.; Westermaier, M.; Terrier, F.; Goumont, R.; Boubaker, T.; Humbel, S.; Ofial, A. R.; Mayr, H. Nucleophilic Reactivities of S-Methyl-isothioureas. J. Org. Chem.2007 , 72 (3), 853–861. [Link]

  • Kenner, G. W.; Lythgoe, B.; Todd, A. R. Pyrimidine-4-carboxylic acids. J. Chem. Soc.1943 , 388-391. [Link]

  • Bradshaw, J. S.; Hui, J. Y. K.; Haymore, B. L.; Christensen, J. J.; Izatt, R. M. Syntheses of new macrocyclic multidentate compounds containing the pyrimidine subcyclic unit. J. Heterocycl. Chem.1973 , 10 (1), 1-5. [Link]

Exploratory

An In-Depth Technical Guide to Investigating the Biological Activity of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the synthesis and biological evaluation of 2-(Methylthio)-4,5-pyrimidinedicarboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the synthesis and biological evaluation of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. Given the limited publicly available data on this specific molecule, this document serves as a technical roadmap, leveraging established knowledge of the broader pyrimidine class of compounds to propose a robust screening and characterization strategy.

Introduction: The Untapped Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The functionalization of the pyrimidine ring offers a vast chemical space for the development of novel drugs. Within this class, 2-(methylthio)pyrimidine derivatives have shown significant promise. For instance, certain 2-methylthio-1,4-dihydropyrimidines have demonstrated analgesic properties[1].

This guide focuses on a specific, under-explored derivative: 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid . While direct biological data for this compound is scarce, its structural features—a pyrimidine core, a methylthio group, and two carboxylic acid moieties—suggest a high potential for biological activity. The carboxylic acid groups, in particular, may enhance solubility and provide additional points for interaction with biological targets.

This document outlines a systematic approach to unlock the therapeutic potential of this molecule, beginning with its synthesis and proceeding through a tiered screening cascade to identify and characterize its biological functions.

Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

The synthesis of substituted pyrimidines can be achieved through various well-established methods, often involving the condensation of a three-carbon bifunctional fragment with an amidine, urea, or thiourea derivative[2]. A plausible synthetic route for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is proposed below, based on established pyrimidine synthesis protocols[2][3][4].

Proposed Synthetic Pathway

A common strategy for constructing the pyrimidine ring is the Pinner synthesis, which involves the reaction of a β-keto ester with an amidine[5]. An adaptation of this method could be employed for the target molecule.

Experimental Protocol: Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Materials:

  • Diethyl 2-formyl-3-oxosuccinate

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Cyclization:

    • In a round-bottom flask, dissolve diethyl 2-formyl-3-oxosuccinate and a molar equivalent of S-methylisothiourea sulfate in absolute ethanol.

    • Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature with constant stirring.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a dilute solution of hydrochloric acid.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, diethyl 2-(methylthio)pyrimidine-4,5-dicarboxylate, can be purified by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified diethyl 2-(methylthio)pyrimidine-4,5-dicarboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide solution and stir the mixture at room temperature overnight.

    • Monitor the hydrolysis by TLC until the starting material is no longer detectable.

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3, which should precipitate the desired product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Characterization:

  • The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

A Tiered Strategy for Biological Activity Screening

Given the broad spectrum of activities associated with pyrimidine derivatives, a systematic and tiered screening approach is recommended to efficiently identify the most promising biological effects of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. This strategy prioritizes broad, cost-effective assays in the initial tier, followed by more specific and complex assays in subsequent tiers based on initial findings.

Screening_Strategy cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action Studies T1_Cytotoxicity Cytotoxicity/Cell Viability Assay (e.g., MTT, XTT) T2_Anticancer Cancer Cell Line Panel Screening T1_Cytotoxicity->T2_Anticancer If cytotoxic T1_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) T2_MIC_MBC MIC/MBC Determination T1_Antimicrobial->T2_MIC_MBC If antimicrobial activity is observed T1_Anti_inflammatory Anti-inflammatory Assay (e.g., Protein Denaturation Inhibition) T2_COX_LOX COX/LOX Inhibition Assays T1_Anti_inflammatory->T2_COX_LOX If anti-inflammatory activity is observed T3_Kinase Kinase Inhibition Profiling T2_Anticancer->T3_Kinase If potent anticancer activity T3_Target_ID Target Deconvolution Studies T2_MIC_MBC->T3_Target_ID Elucidate antimicrobial target T3_Signaling Cellular Signaling Pathway Analysis T2_COX_LOX->T3_Signaling Investigate inflammatory pathways

Caption: Tiered screening strategy for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Experimental Protocols for Tier 1 Screening

The following protocols are foundational for the initial biological evaluation of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. These in vitro assays are widely used for the initial screening of compounds due to their cost-effectiveness and efficiency[6][7].

Cytotoxicity/Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8]. It is a crucial first step to determine the general toxicity of the compound and to identify potential anticancer activity[9][10][11].

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency, then trypsinize and resuspend in fresh medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[12].

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals[8].

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[12].

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution[8].

    • Read the absorbance at 570 nm using a multi-well spectrophotometer[8][12].

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[7].

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound stock solution in a suitable solvent

  • Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, as a viability indicator)

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in the visualization of microbial growth.

Data Analysis:

  • The MIC value is reported in µg/mL or µM.

  • The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing from the wells with no visible growth onto agar plates.

Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common in vitro model for anti-inflammatory activity[13][14].

Experimental Protocol: Inhibition of Albumin Denaturation

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Test compound at various concentrations

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Aspirin (as a standard drug)

  • Water bath

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare reaction mixtures containing 2 mL of different concentrations of the test compound (e.g., 100-500 µg/mL) and 2.8 mL of PBS.

    • Add 0.2 mL of 1% BSA solution to each tube.

    • Prepare a control solution containing 2 mL of PBS and 0.2 mL of 1% BSA.

  • Incubation:

    • Incubate all the tubes at 37°C for 20 minutes.

    • Then, induce denaturation by heating the tubes at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

Data Analysis:

  • Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Advanced Mechanistic and Target Identification Studies

Positive results from the Tier 1 screening will necessitate further investigation to elucidate the mechanism of action and identify the molecular targets of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Mechanistic_Studies cluster_0 Initial Hit cluster_1 Potential Mechanisms cluster_2 Confirmatory Assays Hit 2-(Methylthio)-4,5- pyrimidinedicarboxylic acid Kinase Kinase Inhibition Hit->Kinase Enzyme Enzyme Modulation Hit->Enzyme Receptor Receptor Binding Hit->Receptor DNA DNA Intercalation Hit->DNA Kinase_Assay Kinase Panel Screening Kinase->Kinase_Assay Binding_Assay Surface Plasmon Resonance (SPR) Enzyme->Binding_Assay Proteomics Affinity Chromatography-Mass Spec Enzyme->Proteomics Receptor->Binding_Assay Genomics Gene Expression Profiling DNA->Genomics

Caption: Workflow for elucidating the mechanism of action.

  • Kinase Inhibition Assays: If the compound shows significant anticancer activity, screening against a panel of kinases is a logical next step, as many pyrimidine derivatives are known kinase inhibitors[9][11]. Commercially available kinase assay kits can be used for this purpose[15][16].

  • Target Deconvolution: For compounds with potent activity, identifying the specific molecular target is crucial. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to "fish out" the binding partners of the compound from cell lysates[17][18].

  • Cellular Signaling Pathway Analysis: Techniques like Western blotting or reporter gene assays can be used to investigate the effect of the compound on specific signaling pathways implicated in the observed biological activity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Tier 1 Screening Results for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Assay TypeTest SystemResult (IC₅₀ or MIC)Positive ControlControl Result
Cytotoxicity HeLa Cells35.2 µMDoxorubicin0.5 µM
HEK293 Cells> 100 µMDoxorubicin2.1 µM
Antimicrobial S. aureus64 µg/mLAmpicillin0.5 µg/mL
E. coli> 128 µg/mLAmpicillin4 µg/mL
Anti-inflammatory Albumin DenaturationIC₅₀ = 85.6 µg/mLAspirinIC₅₀ = 45.2 µg/mL

Interpretation of Hypothetical Data:

  • The compound shows moderate and selective cytotoxicity against the HeLa cancer cell line compared to the normal HEK293 cell line, suggesting potential as an anticancer agent.

  • It exhibits weak antibacterial activity against the Gram-positive bacterium S. aureus.

  • Moderate anti-inflammatory activity is observed in the protein denaturation assay.

Based on these hypothetical results, further investigation into the anticancer properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid would be prioritized.

Conclusion

While 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is currently an understudied compound, its pyrimidine scaffold suggests a high probability of possessing valuable biological activities. The systematic approach outlined in this guide, from synthesis to a tiered screening cascade and mechanistic studies, provides a comprehensive and efficient pathway for researchers to explore its therapeutic potential. By following these self-validating protocols and interpreting the data within the context of the broader pyrimidine literature, the scientific community can effectively unlock the promise of this novel molecule.

References

  • (No author given). (n.d.). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Retrieved from [Link]

  • (No author given). (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • (No author given). (n.d.). Screening and identification of novel biologically active natural compounds. PMC. Retrieved from [Link]

  • Yamaoka, N., & Aso, K. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. ACS Publications. Retrieved from [Link]

  • (No author given). (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • (No author given). (n.d.). Determining the mode of action of bioactive compounds. PubMed. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • (No author given). (n.d.). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • (No author given). (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Retrieved from [Link]

  • (No author given). (n.d.). Identification of first active compounds in drug discovery. how to proceed?. Frontiers. Retrieved from [Link]

  • (No author given). (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from [Link]

  • (No author given). (n.d.). Bioassays for anticancer activities. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]

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  • (No author given). (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki. Retrieved from [Link]

  • (No author given). (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]

  • (No author given). (n.d.). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. Retrieved from [Link]

  • (No author given). (n.d.). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • (No author given). (n.d.). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. Retrieved from [Link]

  • (No author given). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • (No author given). (n.d.). Screening and identification of novel biologically active natural compounds. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Bioassays for Anticancer Activities. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Retrieved from [Link]

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  • (No author given). (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications. Retrieved from [Link]

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  • (No author given). (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]

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Sources

Foundational

A Technical Guide to 2-(Methylthio)pyrimidine Carboxylic Acids in Medicinal Chemistry: Synthesis, SAR, and Therapeutic Potential

Introduction: While specific, in-depth research on 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is not extensively documented in publicly available literature, the core scaffold of a 2-(methylthio)pyrimidine substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: While specific, in-depth research on 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is not extensively documented in publicly available literature, the core scaffold of a 2-(methylthio)pyrimidine substituted with carboxylic acids represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive overview of this structural motif, drawing upon established principles and documented examples of related analogs. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-(methylthio)pyrimidine derivatives, offering researchers and drug development professionals a technical framework for harnessing their potential. The insights presented here are synthesized from authoritative sources on pyrimidine chemistry and its role in the development of novel therapeutics.

Part 1: The 2-(Methylthio)pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The introduction of a methylthio group at the 2-position significantly modulates the electronic properties of the ring, enhancing its potential for specific biological interactions. This thioether linkage can serve as a crucial hydrogen bond acceptor, a metabolic handle, or a reactive center for further chemical modification.

When combined with carboxylic acid functional groups, as in the case of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, the resulting molecule possesses a unique combination of features:

  • Chelating Properties: The dicarboxylic acid arrangement can chelate metal ions, a property that can be exploited in the design of metalloenzyme inhibitors.

  • Enhanced Solubility: The acidic groups improve aqueous solubility, a favorable characteristic for drug candidates.

  • Multiple Interaction Points: The scaffold presents a rich array of hydrogen bond donors and acceptors, as well as potential for π-stacking interactions, allowing for high-affinity binding to biological targets.

Synthesis Strategies for 2-(Methylthio)pyrimidine Carboxylic Acids

The construction of the 2-(methylthio)pyrimidine core typically involves a condensation reaction between a thiourea derivative and a 1,3-dicarbonyl compound or its equivalent. Subsequent modifications, such as oxidation of the thioether or functionalization of the pyrimidine ring, can be employed to generate a diverse library of analogs.

General Synthetic Workflow:

A common and versatile approach begins with the cyclocondensation of S-methylisothiourea with a suitably substituted three-carbon precursor, such as a dialkyl acetone-1,3-dicarboxylate. This is followed by saponification of the resulting ester groups to yield the desired dicarboxylic acid.

G cluster_reactants Reactants cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Saponification S-Methylisothiourea S-Methylisothiourea Intermediate_Ester Diethyl 2-(Methylthio)pyrimidine- 4,5-dicarboxylate S-Methylisothiourea->Intermediate_Ester Base (e.g., NaOEt) Diethyl_Acetonedicarboxylate Diethyl Acetonedicarboxylate Diethyl_Acetonedicarboxylate->Intermediate_Ester Final_Product 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid Intermediate_Ester->Final_Product NaOH, H2O, then H+

Caption: General synthesis of 2-(methylthio)pyrimidine-4,5-dicarboxylic acid.

Detailed Protocol: Synthesis of Diethyl 2-(Methylthio)pyrimidine-4,5-dicarboxylate

  • Reagent Preparation: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of S-methylisothiourea sulfate and diethyl acetonedicarboxylate to the sodium ethoxide solution.

  • Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure diethyl 2-(methylthio)pyrimidine-4,5-dicarboxylate.

Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the 2-(methylthio)pyrimidine scaffold have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. The specific biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Anticancer Activity

Many 2-(methylthio)pyrimidine derivatives have been shown to exhibit potent anticancer activity, often by targeting key enzymes in cancer cell proliferation and survival, such as protein kinases.

SAR Insights:

  • Substitution at C4 and C6: The introduction of substituted anilines or other aromatic moieties at the C4 and C6 positions can lead to potent and selective kinase inhibitors. The nature of the substituent on the aromatic ring can be fine-tuned to optimize potency and pharmacokinetic properties.

  • Modification of the Methylthio Group: Oxidation of the methylthio group to the corresponding sulfoxide or sulfone can alter the electronic properties and steric bulk of the molecule, potentially leading to a change in target selectivity or an improvement in activity.

  • Role of Carboxylic Acids: The carboxylic acid groups at C5 can be converted to amides or esters to modulate the molecule's polarity and cell permeability. This can also introduce new interaction points with the biological target.

Illustrative Signaling Pathway: Kinase Inhibition

Many anticancer drugs target protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. 2-(Methylthio)pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor->Downstream_Proteins Activates Transcription_Factors Transcription Factors Downstream_Proteins->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Gene Expression for Pyrimidine_Derivative 2-(Methylthio)pyrimidine Derivative Kinase_Domain Kinase Domain Pyrimidine_Derivative->Kinase_Domain Competitive Binding ATP ATP ATP->Kinase_Domain Normal Binding Kinase_Domain->Downstream_Proteins Phosphorylation (Blocked)

Caption: Competitive inhibition of a protein kinase by a 2-(methylthio)pyrimidine derivative.

Anti-inflammatory Activity

The pyrimidine scaffold is also a key component of molecules designed to combat inflammation. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

SAR Insights:

  • Acidic Functionality: The carboxylic acid groups are often crucial for activity, mimicking the arachidonic acid substrate of COX enzymes.

  • Aromatic Substituents: Similar to anticancer agents, the nature of aromatic substituents elsewhere on the pyrimidine ring can significantly influence potency and selectivity for COX-1 versus COX-2.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by modifying the substituents, plays a critical role in its ability to reach the site of action.

Part 3: Experimental Protocols and Data

To effectively develop and evaluate 2-(methylthio)pyrimidine derivatives, a suite of standardized in vitro and in vivo assays is essential.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific protein kinase.

Protocol:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, and the test compound. A suitable assay buffer is also required.

  • Assay Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the kinase, peptide substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a radiometric assay using [γ-³²P]ATP.

  • Data Analysis: The IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Protocol:

  • Cell Culture: Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer) in the appropriate medium.

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is calculated from the dose-response curve.

Table 1: Representative Biological Data for a Hypothetical 2-(Methylthio)pyrimidine Analog

Assay TypeTarget/Cell LineEndpointResult
Kinase InhibitionEGFRIC₅₀50 nM
Cell ProliferationA549 (Lung Cancer)GI₅₀200 nM
Cell ProliferationHCT116 (Colon Cancer)GI₅₀500 nM

Conclusion

The 2-(methylthio)pyrimidine carboxylic acid scaffold, while not extensively studied as a specific entity, represents a versatile and promising platform for the design of novel therapeutic agents. By leveraging established synthetic methodologies and a deep understanding of structure-activity relationships, researchers can explore the vast chemical space around this core to develop potent and selective modulators of various biological targets. The protocols and insights provided in this guide offer a foundational framework for initiating and advancing drug discovery programs based on this privileged heterocyclic system.

References

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information. [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

Exploratory

Spectroscopic Characterization of 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid: An In-Depth Technical Guide

This guide provides a comprehensive technical framework for the spectroscopic characterization of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a pyrimidine derivative of interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the spectroscopic characterization of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a pyrimidine derivative of interest to researchers in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation and purity assessment are paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that together provide a complete analytical picture. The focus is not merely on the data itself, but on the causal reasoning behind the experimental choices and the logic of spectral interpretation.

Introduction: The Imperative of Spectroscopic Verification

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid possesses a unique combination of functional groups: a heterocyclic pyrimidine core, a thioether linkage, and two carboxylic acid moieties. This structural complexity necessitates a multi-faceted analytical approach to unequivocally confirm its identity. Spectroscopic analysis serves as the cornerstone of this verification process, providing detailed insights into the molecular architecture, functional group composition, and molecular weight. This guide is intended to be a practical resource for researchers, offering both the theoretical underpinnings and the procedural details for a rigorous spectroscopic investigation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of a deuterated solvent is critical. Given the presence of two acidic carboxylic acid protons, a protic solvent would lead to their exchange and render them invisible in the ¹H NMR spectrum. Therefore, an aprotic polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It will solubilize the polar analyte and allow for the observation of the carboxylic acid protons, which typically appear as broad singlets at a downfield chemical shift.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A meticulous sample preparation is the foundation of a high-quality NMR spectrum.[1][2][3][4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR and place it in a clean, dry vial.[1][4]

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be employed.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[2][4]

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[5]

    • Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.[5]

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of all protons, especially the carboxylic acid protons.[5]

    • Spectral Width (SW): -2 to 15 ppm to ensure all signals, including the downfield carboxylic acid protons, are captured.[5]

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[5]

    • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[5]

    • Relaxation Delay (D1): 2-5 seconds.[5]

    • Spectral Width (SW): 0 to 200 ppm.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire 1H Spectrum Filter->Acquire_1H Acquire_13C Acquire 13C Spectrum Filter->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate for 1H Interpretation Spectral Interpretation & Structure Confirmation Baseline->Interpretation for 13C Integrate->Interpretation IR_Workflow Clean_Crystal Clean ATR Crystal Background Acquire Background Spectrum Clean_Crystal->Background Place_Sample Place Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline & ATR Correction) Acquire_Spectrum->Process_Spectrum Interpretation Interpret Spectrum (Identify Functional Groups) Process_Spectrum->Interpretation

ATR-FTIR Experimental Workflow.
Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-2500 (very broad)O-H stretchCarboxylic Acid (-COOH)The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen bonding, often appearing as a wide trough that can overlap with C-H stretching frequencies. [6]
~3050C-H stretchAromatic C-H (pyrimidine)The C-H stretch for the proton on the pyrimidine ring is expected just above 3000 cm⁻¹. [7]
~2950C-H stretchAliphatic C-H (-S-CH₃)The C-H stretches of the methyl group will appear just below 3000 cm⁻¹. [7]
1720-1680 (strong, sharp)C=O stretchCarboxylic Acid (-COOH)A strong, sharp absorption band in this region is a definitive indicator of a carbonyl group. [6]
1600-1450 (multiple bands)C=N and C=C stretchPyrimidine RingThe stretching vibrations of the double bonds within the aromatic pyrimidine ring will give rise to a series of bands in this region.
~1300C-O stretchCarboxylic Acid (-COOH)The C-O single bond stretch in the carboxylic acid group.

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information.

Expertise & Experience: Choosing the Right Ionization Method

For a polar, non-volatile molecule like 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, Electrospray Ionization (ESI) is the preferred method. [8]ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, making it ideal for determining the molecular weight. [8]Direct infusion ESI-MS allows for rapid analysis without the need for chromatographic separation. [9][10]

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. A full scan over a relevant m/z range (e.g., 50-500) will be performed.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Sol Prepare Dilute Solution (~10-50 µM) Load_Syringe Load into Syringe Prepare_Sol->Load_Syringe Infuse Direct Infusion into ESI Source Load_Syringe->Infuse Acquire_MS Acquire Mass Spectrum (Positive/Negative Mode) Infuse->Acquire_MS Identify_M Identify Molecular Ion ([M+H]+ or [M-H]-) Acquire_MS->Identify_M Analyze_Frag Analyze Fragmentation Pattern (if any) Identify_M->Analyze_Frag Interpretation Confirm Molecular Weight & Formula Analyze_Frag->Interpretation

Direct Infusion ESI-MS Experimental Workflow.
Predicted Mass Spectrum and Interpretation
  • Molecular Formula: C₇H₆N₂O₄S

  • Molecular Weight: 214.20 g/mol

Negative Ion Mode (ESI-):

  • Expected Molecular Ion: A prominent peak at m/z 213.00 corresponding to the [M-H]⁻ ion (loss of one carboxylic acid proton). A peak at m/z 215.00 with ~4.5% the intensity of the m/z 213 peak should also be observed due to the natural abundance of ³⁴S.

  • Potential Fragment Ions:

    • m/z 169.01: Loss of CO₂ (44 Da) from the [M-H]⁻ ion.

    • m/z 125.02: Subsequent loss of another CO₂ molecule.

Positive Ion Mode (ESI+):

  • Expected Molecular Ion: A prominent peak at m/z 215.02 corresponding to the [M+H]⁺ ion (protonation likely at one of the pyrimidine nitrogens).

  • Potential Fragment Ions:

    • m/z 197.01: Loss of H₂O (18 Da) from the [M+H]⁺ ion.

    • m/z 169.01: Loss of H₂O and CO (total 46 Da).

The fragmentation of pyrimidine derivatives in mass spectrometry is highly dependent on the substituents, often involving initial losses from these groups followed by cleavage of the pyrimidine ring itself. [11]

Conclusion: A Triad of Spectroscopic Certainty

The comprehensive spectroscopic characterization of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive structural map of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and formula. Together, these techniques form a self-validating system, providing the robust and unambiguous data required for publication, patent applications, and further research in drug development and materials science. This guide provides the foundational protocols and interpretive logic to empower researchers in their analytical endeavors.

References

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2022). National Center for Biotechnology Information. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Direct Infusion. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • Application of direct-infusion ESI–MS/MS for toxicological screening. (2013). ResearchGate. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific Research Publishing. [Link]

  • Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center. [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). National Center for Biotechnology Information. [Link]

  • A Report on Electrospray Ionization. (n.d.). Hilaris Publisher. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (CAS No. 149771-16-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (CAS No. 149771-16-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices to ensure the well-being of personnel and the integrity of experimental work.

Introduction and Scientific Context

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. While specific applications are still emerging within the research landscape, its structural motifs—a substituted pyrimidine ring, carboxylic acid groups, and a methylthio moiety—suggest its potential as a versatile building block.

The presence of these functional groups dictates the compound's reactivity and, crucially, its safety profile. The carboxylic acid groups can impart acidic properties, while the methylthio group (-SCH₃) introduces the potential for malodorous conditions and specific toxicological considerations common to organosulfur compounds. As with any research chemical for which comprehensive toxicological data is not yet available, a cautious and well-informed approach is paramount. This guide establishes a framework for risk assessment and safe handling based on data from structural analogs and established chemical safety principles.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of a robust safety plan. Key data for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid are summarized below.

PropertyValueSource
CAS Number 149771-16-4[1][]
Molecular Formula C₇H₆N₂O₄S[1][3]
Molecular Weight 214.20 g/mol [1][3]
Appearance Assumed to be a solid powderInferred
Storage Sealed in a dry environment at 2-8°C. Cold-chain transport may be required.[1]
GHS Hazard Classification (Inferred)

Comprehensive toxicological data for this specific molecule is limited. Therefore, the hazard classification is prudently inferred from a closely related structural analog, 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid.[4] Researchers must handle the target compound as if it possesses these hazards until proven otherwise.

Hazard CodeClassificationDescription
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4][5]
H315 Skin Irritation (Category 2)Causes skin irritation.[4][5]
H319 Serious Eye Irritation (Category 2)Causes serious eye irritation.[4][5]
H335 STOT SE (Category 3)May cause respiratory irritation.[4][5]

The presence of the methylthio group also introduces a high potential for a strong, unpleasant odor, a characteristic of many thiol and thioether compounds.[6] While not a direct toxicological hazard, uncontrolled release of malodorous compounds can cause significant distress and trigger false alarms for gas leaks, necessitating stringent containment measures.[6][7]

Risk Assessment and Control Workflow

A systematic risk assessment must precede any handling of this compound. The following workflow provides a logical pathway from initial evaluation to the implementation of necessary controls.

cluster_0 Risk Assessment & Control Workflow cluster_1 Control Selection A Identify Compound (CAS: 149771-16-4) B Review Known & Inferred Hazards - H302, H315, H319, H335 - Malodorous Potential - Powder/Dust Hazard A->B Gather Data C Evaluate Experimental Procedure - Quantity? - Making solutions? - Heating? B->C Contextualize D Select Engineering Controls C->D Mitigate H STOP Re-evaluate Procedure C->H Controls Inadequate E Select Personal Protective Equipment (PPE) D->E D_opts Fume Hood Ventilated Balance Enclosure Glovebox D->D_opts F Develop Procedural Controls (SOPs, Waste, Spill Plan) E->F E_opts Safety Goggles/Shield Nitrile Gloves (Double-glove?) Lab Coat E->E_opts G Proceed with Experiment F->G Controls Adequate H->C Revise

Caption: Risk assessment workflow for handling 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The following measures are mandatory.

Engineering Controls
  • Primary Containment: All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure (powder weighing station).[8][9] This is critical to contain airborne particulates and manage the potential foul odor.

  • Ventilation: Ensure the laboratory is well-ventilated with a functional, non-recirculating HVAC system. All work involving volatile solutions of the compound should also be confined to a fume hood.[10]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that provide a full seal are mandatory. A face shield should be worn over goggles when there is a risk of splashing.

  • Hand Protection: Chemical-resistant nitrile gloves are required. Consider double-gloving, especially during weighing and transfer operations. Dispose of the outer gloves immediately after handling the primary container.

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned.

Storage and Transport
  • Storage: The compound must be stored in its original, tightly sealed container in a designated, ventilated location at 2-8°C.[1] Segregate it from strong oxidizing agents and bases.

  • Transport: When moving the compound within the laboratory, use a secondary, shatter-proof container to minimize the risk of spills from accidental drops.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step workflow for safely handling the solid compound to prepare a stock solution. This process is designed to minimize exposure and contamination.

cluster_0 Safe Handling Workflow: Weighing & Solubilization A 1. Prepare Workspace - Don full PPE - Decontaminate surface in fume hood - Gather all equipment B 2. Retrieve Compound - Transport from 2-8°C storage in secondary container - Allow to equilibrate to room temp before opening A->B C 3. Weigh Powder - Perform inside fume hood or ventilated balance enclosure - Use anti-static weigh boat/paper B->C D 4. Transfer & Solubilize - Carefully transfer powder to vessel - Add solvent slowly, cap, and mix - Ensure vessel is sealed C->D E 5. Decontamination & Cleanup - Wipe down balance and surfaces - Treat all disposable items as hazardous waste D->E F 6. Final Storage - Label and store solution appropriately - Return primary container to 2-8°C storage E->F

Caption: Step-by-step workflow for safe handling from storage to solution.

Detailed Steps:
  • Preparation: Before retrieving the compound, don all required PPE (goggles, lab coat, nitrile gloves). Prepare the workspace inside the fume hood by laying down absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh paper, receiving flask, solvent, etc.).

  • Equilibration: Retrieve the sealed container from 2-8°C storage. Allow it to warm to ambient temperature for 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing inside the cold container, which can compromise compound stability.

  • Weighing: Perform the weighing operation within the fume hood. Use the "Tare Method" to minimize handling of the open container outside of primary containment:

    • Place a sealed, empty receiving vessel (e.g., a vial with a cap) on the balance and tare it.

    • Move the vessel into the fume hood.

    • Open the primary container of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid and transfer the approximate amount of powder into the tared vessel.

    • Securely cap both the primary container and the receiving vessel.

    • Return the capped receiving vessel to the balance to obtain the final weight.[9]

  • Solubilization: Return the receiving vessel to the fume hood. Uncap it and add the desired solvent using a pipette or graduated cylinder. Re-cap and mix via vortexing or sonication until dissolved.

  • Cleanup: All disposable items that came into contact with the compound (e.g., weigh paper, pipette tips, outer gloves) must be disposed of in a designated solid hazardous waste container. Decontaminate the spatula with an appropriate solvent and wipe down all surfaces within the fume hood.

  • Storage: Tightly seal, label, and store the newly prepared solution. Return the primary container of the solid compound to its proper 2-8°C storage location.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or outside of a containment area, alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office.

  • For small spills inside a fume hood, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Carefully scoop the material into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.

Waste Disposal

All waste materials, including unused compound, contaminated disposables, and rinse solutions, must be collected in appropriately labeled hazardous waste containers. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

References

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • A-Z Chemical. (n.d.). CAS 149771-16-4 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid. Retrieved from [Link]

  • Columbia University Research. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

  • University of Southern California EHS. (n.d.). Malodorous Chemical Usage Notification. Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]

  • Emory University EHS. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006, March 13). Health Consultation - AIR SAMPLING FOR SULFUR GASES. Retrieved from [Link]

  • Sulphur Experts Inc. (2003). Hazards of Molten Sulfur Storage & Handling. Retrieved from [Link]

  • ChemBK. (2026, January 21). 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

  • Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

  • Chemsrc. (2019, June 12). Thiopyrimidine | Chemical Product Catalog. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Laboratory Chemical Hygiene Plan. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Pioneering New Frontiers in Material Science: Application Notes and Protocols for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Introduction: The quest for novel materials with tailored properties is a driving force in modern scientific research. In this context, the design and synthesis of bespoke molecular building blocks are of paramount impor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel materials with tailored properties is a driving force in modern scientific research. In this context, the design and synthesis of bespoke molecular building blocks are of paramount importance. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is an intriguing yet underexplored molecule that holds significant promise for the development of advanced materials. Its unique structure, featuring a pyrimidine core, two carboxylic acid moieties, and a methylthio group, offers a versatile platform for creating sophisticated architectures such as metal-organic frameworks (MOFs) and functional polymers. This technical guide provides a comprehensive overview of the potential applications of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in material science, complete with detailed experimental protocols to facilitate its exploration by researchers, scientists, and professionals in drug development and material innovation.

Physicochemical Properties of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

A thorough understanding of the physicochemical properties of a molecular building block is essential for predicting its behavior in synthesis and the characteristics of the resulting materials.

PropertyValueSource
CAS Number 149771-16-4ChemScene[1]
Molecular Formula C₇H₆N₂O₄SChemScene[1]
Molecular Weight 214.20 g/mol ChemScene[1]
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solvents like DMF, DMSOInferred
Purity ≥98% (as commercially available)ChemScene[1]

Application I: A Novel Building Block for Advanced Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[2] The specific geometry and chemical nature of the organic linker are critical in determining the topology, porosity, and functional properties of the resulting MOF.

Scientific Rationale

The pyrimidine-4,5-dicarboxylic acid core provides a rigid and well-defined coordination geometry. The two carboxylic acid groups can chelate or bridge metal centers, leading to the formation of stable, porous frameworks. The nitrogen atoms in the pyrimidine ring can also participate in coordination, offering additional binding sites and influencing the final architecture.

The methylthio group at the 2-position is a key feature that can impart unique properties to the MOF. Sulfur-containing ligands are known to have a strong affinity for heavy metal ions and can enhance the catalytic activity and gas adsorption selectivity of MOFs.[3] The presence of the sulfur atom can also introduce "soft" Lewis basic sites, which can be beneficial for applications in catalysis and sensing.

Potential Advantages of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in MOFs:
  • Enhanced Selectivity: The sulfur atom can provide specific binding sites for guest molecules, leading to improved selectivity in gas separation or chemical sensing.

  • Catalytic Activity: The methylthio group may act as a catalytic site or modulate the electronic properties of the metal centers, enhancing catalytic performance.

  • Tunable Luminescence: Pyrimidine-based ligands can impart luminescent properties to MOFs. The methylthio group may influence the emission wavelength and quantum yield.

  • Post-Synthetic Modification: The sulfur atom offers a handle for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the MOF's properties.

Experimental Protocol: Synthesis of a Zinc-based MOF using 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

This protocol outlines a solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-MTPDCA.

Materials:

  • 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (MTPDCA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 21.4 mg (0.1 mmol) of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After 48 hours, allow the oven to cool down to room temperature slowly.

  • Colorless crystals of Zn-MTPDCA should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours to remove any residual solvent.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To evaluate the porosity and surface area of the material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization MTPDCA 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid Mix Mixing & Sonication MTPDCA->Mix Zn_salt Zinc Nitrate Hexahydrate Zn_salt->Mix DMF DMF (Solvent) DMF->Mix Heating Heating (100°C, 48h) Mix->Heating Crystals Zn-MTPDCA Crystals Heating->Crystals PXRD PXRD Crystals->PXRD Phase Purity TGA TGA Crystals->TGA Thermal Stability Gas_Adsorption Gas Adsorption Crystals->Gas_Adsorption Porosity FTIR FT-IR Crystals->FTIR Coordination

Caption: Workflow for the synthesis and characterization of a hypothetical Zn-MTPDCA MOF.

Application II: A Functional Monomer for High-Performance Polyamides and Polyesters

The presence of two carboxylic acid groups allows 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid to be used as a monomer in polycondensation reactions to synthesize novel polyamides and polyesters.[4] The incorporation of the pyrimidine ring and the methylthio group into the polymer backbone is expected to impart unique thermal, mechanical, and electronic properties.

Scientific Rationale

The rigid pyrimidine ring can enhance the thermal stability and mechanical strength of the resulting polymers. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, further improving the intermolecular interactions and material properties. The methylthio group can influence the polymer's solubility, processability, and electronic properties. For instance, polymers containing thioether linkages have been explored as solid polymer electrolytes due to the ability of the sulfur atom to coordinate with cations.

Potential Advantages of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in Polymers:
  • High Thermal Stability: The aromatic and heterocyclic nature of the monomer can lead to polymers with high decomposition temperatures.

  • Improved Mechanical Properties: The rigidity of the pyrimidine core can contribute to high tensile strength and modulus.

  • Tunable Solubility: The methylthio group may enhance solubility in common organic solvents, facilitating processing.

  • Interesting Electronic Properties: The presence of the pyrimidine ring and the sulfur atom could lead to polymers with interesting dielectric or conductive properties.

Experimental Protocol: Synthesis of a Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid and 4,4'-oxydianiline (ODA).

Materials:

  • 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (MTPDCA)

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2.14 g (10 mmol) of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, 2.00 g (10 mmol) of 4,4'-oxydianiline, and 0.8 g of calcium chloride.

  • Add 40 mL of NMP and 10 mL of pyridine to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 6.2 mL (22 mmol) of triphenyl phosphite to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.

  • A viscous polymer solution will be formed.

  • Precipitate the polymer by pouring the viscous solution into 500 mL of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot methanol and water, and then dry it in a vacuum oven at 80 °C for 24 hours.

Characterization:

  • Inherent Viscosity: To determine the molecular weight of the polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal properties of the polyamide.

Polymer_Synthesis_Logic cluster_polyamide Polyamide Synthesis cluster_polyester Polyester Synthesis Monomer 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid Polycondensation_Amide Solution Polycondensation (TPP, NMP/Pyridine, CaCl2) Monomer->Polycondensation_Amide Polycondensation_Ester Melt Polycondensation (Catalyst, High Temp, Vacuum) Monomer->Polycondensation_Ester Comonomer Diamine (e.g., ODA) or Diol Comonomer->Polycondensation_Amide Diamine Comonomer->Polycondensation_Ester Diol Polyamide High-Performance Polyamide Polycondensation_Amide->Polyamide Properties_Amide High Thermal Stability Good Mechanical Strength Polyamide->Properties_Amide Properties Polyester Functional Polyester Polycondensation_Ester->Polyester Properties_Ester Tunable Thermal Properties Potential for Biocompatibility Polyester->Properties_Ester Properties

Caption: Logical relationship for the synthesis of polyamides and polyesters from 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Conclusion

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid represents a versatile and promising building block for the creation of novel functional materials. Its unique combination of a pyrimidine core, dicarboxylic acid groups, and a methylthio moiety opens up exciting avenues for the design of advanced MOFs with tailored porosity and functionality, as well as high-performance polymers with enhanced thermal and mechanical properties. The detailed protocols provided in this guide are intended to serve as a starting point for researchers to explore the rich potential of this compound in material science and beyond. Further investigation into its coordination chemistry, polymerization behavior, and the properties of the resulting materials is highly encouraged and is expected to lead to significant scientific advancements.

References

  • Save My Exams. Formation of Polyamides. [Link]

  • Frontiers in Chemistry. Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. [Link]

  • RSC Publishing. Sulfur‐Functionalized MOF via Ligand Additive‐Stabilized SALE for Efficient Hg2+ Ion Removal. [Link]

  • Chemistry LibreTexts. 20.10: Polyamides and Polyesters: Step-Growth Polymers. [Link]

Sources

Application

The Strategic Utility of 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid in the Synthesis of Bioactive Molecules

Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent drug-like properties and vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent drug-like properties and versatile substitution patterns have made it a privileged structure in the design of molecules targeting a wide range of biological pathways. Among the myriad of functionalized pyrimidines, 2-(methylthio)-4,5-pyrimidinedicarboxylic acid emerges as a particularly valuable and versatile building block. The strategic placement of the methylthio group and the two carboxylic acid functionalities offers a unique combination of reactivity and structural control, enabling the efficient construction of complex bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, with a particular focus on its application in the development of kinase inhibitors and P2X3 receptor antagonists.

Physicochemical Properties and Handling

Before delving into synthetic protocols, a clear understanding of the physical and chemical characteristics of 2-(methylthio)-4,5-pyrimidinedicarboxylic acid is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 149771-16-4[1]
Molecular Formula C₇H₆N₂O₄S[1]
Molecular Weight 214.20 g/mol [1]
Appearance Off-white to pale yellow solidCommercially available data
Solubility Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water.General chemical knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

Safety Precautions: Standard laboratory safety protocols should be followed when handling 2-(methylthio)-4,5-pyrimidinedicarboxylic acid. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 2-(methylthio)-4,5-pyrimidinedicarboxylic acid can be achieved through a multi-step sequence starting from readily available commercial reagents. The overall synthetic strategy involves the construction of the pyrimidine ring, followed by the hydrolysis of the ester groups to yield the desired dicarboxylic acid.

Diagram of the Synthetic Pathway

Synthesis A Diethyl ethoxymethylenemalonate C Diethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate A->C Condensation B S-Methylisothiourea B->C D Diethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate C->D Chlorination E 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid D->E Hydrolysis

Caption: Synthetic route to 2-(methylthio)-4,5-pyrimidinedicarboxylic acid.

Protocol 1: Synthesis of Diethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate

This initial step involves the condensation of diethyl ethoxymethylenemalonate with S-methylisothiourea to form the core pyrimidine structure. This reaction is a variation of the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds and amidines.[3]

Materials:

  • Diethyl ethoxymethylenemalonate

  • S-Methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir the mixture until the solid dissolves.

  • Add diethyl ethoxymethylenemalonate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate.

Protocol 2: Synthesis of Diethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chlorine atom, which is a better leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Diethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend diethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain diethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate.

Protocol 3: Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

The final step is the hydrolysis of the two ester groups to the corresponding carboxylic acids. This can be achieved under either acidic or basic conditions.[4]

Materials:

  • Diethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate (or the corresponding 4-hydroxy ester)

  • Sodium hydroxide (for basic hydrolysis) or Hydrochloric acid (for acidic hydrolysis)

  • Water

  • Round-bottom flask with reflux condenser

  • pH meter or pH paper

Procedure (Basic Hydrolysis):

  • Dissolve diethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired dicarboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)-4,5-pyrimidinedicarboxylic acid.

Application in the Synthesis of Bioactive Molecules

The presence of the two carboxylic acid groups and the reactive methylthio group makes 2-(methylthio)-4,5-pyrimidinedicarboxylic acid a versatile starting material for the synthesis of a variety of bioactive molecules. The carboxylic acid groups can be converted to amides, esters, or other functional groups, while the methylthio group can be displaced by nucleophiles or oxidized to a sulfoxide or sulfone, further increasing its synthetic utility.[5]

Application Example: Synthesis of P2X3 Receptor Antagonist Precursors

P2X3 receptors are ATP-gated ion channels that are predominantly expressed on sensory neurons and are implicated in various pain and sensory hypersensitivity conditions, including chronic cough.[6] Several potent and selective P2X3 receptor antagonists, such as Gefapixant, feature a diaminopyrimidine core.[7] 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can serve as a key precursor for the synthesis of such molecules.

Diagram of the Application Pathway

Application A 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid B 2-(Methylthio)-4,5-pyrimidinedicarbonyl dichloride A->B Thionyl Chloride C 2-(Methylthio)-N4,N5-dialkyl-4,5-pyrimidinedicarboxamide B->C Amine Coupling D Bioactive P2X3 Receptor Antagonist Analog C->D Further Functionalization

Caption: General scheme for the synthesis of P2X3 receptor antagonist precursors.

Protocol 4: Synthesis of 2-(Methylthio)-N4,N5-dialkyl-4,5-pyrimidinedicarboxamide

This protocol outlines the conversion of the dicarboxylic acid to a diamide, a common intermediate in the synthesis of P2X3 receptor antagonists.

Materials:

  • 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask with a dropping funnel and a nitrogen inlet

Procedure:

  • Suspend 2-(methylthio)-4,5-pyrimidinedicarboxylic acid (1.0 equivalent) in an excess of thionyl chloride.

  • Heat the mixture to reflux for 1-2 hours to form the corresponding diacyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude diacyl chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and add the solution of the diacyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(methylthio)-N4,N5-dialkyl-4,5-pyrimidinedicarboxamide.

This diamide can then be further functionalized, for instance, by nucleophilic displacement of the methylthio group with an appropriate amine, to generate a library of potential P2X3 receptor antagonists.

Conclusion

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its straightforward synthesis and the presence of multiple reactive sites allow for the efficient construction of complex molecular architectures. The detailed protocols provided in this application note offer a practical guide for researchers to synthesize this key intermediate and utilize it in their drug discovery and development programs, particularly in the promising area of P2X3 receptor antagonists. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health. Retrieved from [Link][5]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link][3]

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025, August 7). ResearchGate. Retrieved from [Link][4]

  • Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist. (2022, March 5). PubMed. Retrieved from [Link][8]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents. Retrieved from [9]

  • Crystal form of gefapixant citrate, preparation method therefor, and use thereof. (n.d.). Google Patents. Retrieved from [7]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019, April 14). MDPI. Retrieved from [Link][10]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.
  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation–Cyclization Sequence to the Diaminopyrimidine Core. (n.d.). ResearchGate. Retrieved from [Link]

  • Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. (2025, April 22). bioRxiv. Retrieved from [Link][11]

  • Synthesis of a novel and potent small-molecule antagonist of PAC1 receptor for the treatment of neuropathic pain. (n.d.). ResearchGate. Retrieved from [Link][12]

  • Update on Novel Purinergic P2X3 and P2X2/3 Receptor Antagonists and Their Potential Therapeutic Applications. (n.d.). PubMed. Retrieved from [Link][6]

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Method

Application Note & Protocol: High-Performance Liquid Chromatography for the Robust Quantification of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Abstract This document provides a comprehensive guide to the quantitative analysis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a key intermediate in pharmaceutical synthesis and metabolic research. We present two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, a key intermediate in pharmaceutical synthesis and metabolic research. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions for sample preparation, instrument setup, and method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Method Rationale

2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a heterocyclic organic compound whose accurate quantification is critical for process monitoring, impurity profiling, and pharmacokinetic studies. The molecule's structure, featuring two carboxylic acid groups and a pyrimidine ring, dictates the optimal analytical strategy.

Analyte Properties:

  • Polarity: The presence of two carboxylic acid groups makes the molecule highly polar and water-soluble, particularly in its ionized state.

  • UV Absorbance: The pyrimidine ring is a strong chromophore, allowing for sensitive detection using UV spectrophotometry, typically in the 210-280 nm range.[4]

  • Ionization: The carboxylic acid groups can be readily deprotonated, making the molecule suitable for electrospray ionization (ESI) in mass spectrometry, typically in negative ion mode.

Method Selection:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for this analyte. By using an acidic mobile phase, the ionization of the carboxylic acid groups is suppressed. This renders the molecule less polar, allowing for better retention and sharp, symmetrical peak shapes on a non-polar stationary phase like C18. HPLC is a simple, robust, and cost-effective technique for analyzing organic acids.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analysis in biological fluids or complex reaction mixtures, LC-MS/MS is the preferred method.[6][7] It combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, providing unambiguous identification and quantification even at very low concentrations.

General Analytical Workflow

The overall process for quantifying 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid follows a structured workflow designed to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & QC Preparation Sample_Prep Sample Preparation (Dilution, Extraction) SST System Suitability Test (SST) Sample_Prep->SST Calibration Calibration Curve Generation SST->Calibration Sample_Analysis Sample Sequence Injection Calibration->Sample_Analysis Integration Peak Integration & Identification Sample_Analysis->Integration Quantification Concentration Calculation Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: High-level workflow for quantitative analysis.

Materials and Reagents

  • Reference Standard: 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (≥98% purity)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffers and Additives: Formic acid (LC-MS grade), Phosphoric acid (ACS grade), Potassium dihydrogen phosphate (KH₂PO₄, ACS grade)

  • Columns:

    • HPLC-UV: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • LC-MS/MS: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, vortex mixer, centrifuge, 0.22 µm syringe filters.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV for Routine Quantification

This protocol is ideal for assay and purity testing where analyte concentrations are relatively high.

Step 1: Preparation of Mobile Phase and Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using phosphoric acid. This low pH is critical to ensure the dicarboxylic acid is in its non-ionized form, which enhances retention and improves peak shape.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[8]

Step 2: Sample Preparation

  • Solid Samples: Accurately weigh the sample, dissolve in methanol, and dilute to the final target concentration (within the calibration range) using the diluent.

  • Liquid Samples (e.g., reaction mixture): Dilute an aliquot of the sample with the diluent to a concentration within the calibration range.

  • Filtration: Filter all final solutions through a 0.22 µm syringe filter before injection to prevent clogging the HPLC system.[9]

Step 3: Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Agilent 1260, Shimadzu Prominence, or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5B: Acetonitrile
Gradient 5% B to 70% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 254 nm (or optimal wavelength determined by UV scan)

Step 4: Data Analysis

  • Perform a system suitability test (SST) by injecting a mid-level standard five times.

  • Inject the calibration standards to generate a calibration curve. The curve should have a correlation coefficient (r²) ≥ 0.999.

  • Inject the prepared samples.

  • Identify the analyte peak by its retention time and quantify its concentration using the calibration curve.[8]

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This protocol is suited for analyzing the analyte in complex matrices like plasma, urine, or cell culture media, where high selectivity and low detection limits are required.

Step 1: Preparation of Mobile Phase and Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water. Formic acid is a volatile additive, making it compatible with mass spectrometry.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described in Protocol 1.

  • Calibration Standards: Prepare a series of low-concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the diluent.

Step 2: Sample Preparation (from Bovine Serum) This procedure uses protein precipitation, a common technique for cleaning up biological samples.[8]

  • Pipette 100 µL of serum sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for injection.

Step 3: Instrumentation and Chromatographic Conditions

ParameterSetting
LC System Agilent 1290, Waters Acquity, or equivalent
MS System SCIEX Triple Quad 6500, Waters Xevo TQ-S, or equivalent
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by infusing a standard solution. Example: Precursor Ion (Q1) → Product Ion (Q3)
Key MS Params IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas, Collision Energy (to be optimized for the specific instrument)

Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical procedure ensures that it is suitable for its intended purpose.[3] The following parameters must be assessed.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interrelationship of key method validation parameters.

Summary of Validation Tests and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, placebo, and spiked samples.No interfering peaks at the analyte's retention time. Peak purity index > 0.995 (for DAD).
Linearity Analyze 5-7 calibration standards in triplicate.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range Derived from linearity, accuracy, and precision data.[2]Typically 80-120% of the target concentration for assay.
Accuracy Analyze samples spiked with known analyte amounts at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of one sample.Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ratio of 3:1.
LOQ Based on S/N ratio or standard deviation of the response and the slope.S/N ratio of 10:1. RSD at this concentration ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters remain within limits. No significant change in results.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • PubMed. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • ResearchGate. (2024). A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

  • Pharmacognosy Journal. (2018). Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • National Center for Biotechnology Information. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • Reddit. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. [Link]

  • MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

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Application

Application Notes and Protocols for the Development of Microtubule Targeting Agents with Pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for Novel Microtubule Targeting Agents Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundament...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Novel Microtubule Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical function in mitosis makes them a well-validated and highly successful target for cancer chemotherapy.[3][4] Microtubule Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[5][6] These agents are broadly classified as stabilizers (e.g., taxanes) which prevent microtubule disassembly, and destabilizers (e.g., vinca alkaloids, colchicine) which inhibit polymerization.[7][8]

Despite the clinical success of established MTAs, their efficacy is often hampered by issues such as neurotoxicity and the development of multidrug resistance (MDR), frequently mediated by the overexpression of P-glycoprotein (Pgp) or specific tubulin isotypes like βIII-tubulin.[3][4] This clinical challenge necessitates the discovery of new generations of MTAs that can overcome these resistance mechanisms and offer an improved therapeutic index.

The pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. In the context of microtubule-targeted drug discovery, pyrimidine-based compounds have shown significant promise as potent tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[2][9][10][11] This binding site is distinct from the taxane and vinca alkaloid sites, offering a potential avenue to circumvent existing resistance mechanisms.[10] This guide provides a comprehensive overview of the methodologies and protocols for the identification and preclinical development of novel pyrimidine-based MTAs.

Section 1: Design and Synthesis of Pyrimidine-Based MTAs

The rational design of pyrimidine-based MTAs often leverages structure-activity relationship (SAR) studies from existing compound series and computational modeling. A common strategy involves the synthesis of libraries of substituted pyrimidines to explore the chemical space and optimize for potency and drug-like properties. For instance, various heterocyclic-fused pyrimidines, such as pyrazolo[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines, have been synthesized and evaluated for their anti-tubulin and anticancer activities.[1][4][9]

The synthesis of these scaffolds typically involves multi-step reactions. For example, the synthesis of pyrazolo[4,3-d]pyrimidines can involve the alkylation of a pyrazole scaffold, which may result in different regioisomers that need to be separated and characterized using techniques like 1H NMR and NOESY spectroscopy.[1] The strategic placement of various substituents on the pyrimidine core is crucial for optimizing interactions with the colchicine binding pocket and for fine-tuning pharmacokinetic properties.

Section 2: In Vitro Evaluation of Pyrimidine-Based MTAs

A hierarchical screening cascade is essential for the efficient identification and characterization of promising lead compounds. This section details the key in vitro assays.

Protocol 2.1: Tubulin Polymerization Assay

Rationale: This is a primary, cell-free assay to directly measure the effect of a compound on the polymerization of purified tubulin into microtubules. The assay is based on the principle that microtubule formation increases the turbidity of the solution, which can be measured spectrophotometrically.[12] A potent inhibitor will prevent this increase in turbidity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tubulin (lyophilized, >99% pure) reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 µM.

    • Test compounds and controls (e.g., colchicine as a positive control, DMSO as a vehicle control) prepared as 10X stock solutions in G-PEM buffer.

  • Assay Procedure:

    • Pipette 10 µL of the 10X test compound, positive control, or vehicle control into a 96-well plate.

    • Add 90 µL of the 10 µM tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.[12]

  • Data Analysis:

    • Plot absorbance (OD350) versus time for each concentration of the test compound and controls.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Protocol 2.2: Competitive Colchicine Binding Assay

Rationale: This assay confirms whether a compound that inhibits tubulin polymerization does so by binding to the colchicine site. It relies on the principle of competitive binding, where the test compound displaces a radiolabeled colchicine analogue ([³H]colchicine) from its binding site on tubulin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tubulin (2 µM) in assay buffer (e.g., 50 mM MES, 0.5 mM MgCl₂, 1 mM DTT, pH 6.6).

    • [³H]colchicine (e.g., 5 µM).

    • Test compounds at various concentrations.

    • Unlabeled colchicine as a positive control.

  • Assay Procedure:

    • Incubate tubulin with the test compound or controls for 15 minutes at 25°C.

    • Add [³H]colchicine and incubate for an additional 60 minutes at 25°C.

    • Separate the protein-bound [³H]colchicine from the unbound radioligand using a charcoal-based separation method or a filter-binding assay.

    • Measure the radioactivity of the protein-bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]colchicine binding inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific binding of [³H]colchicine.

Protocol 2.3: Cell Viability/Cytotoxicity Assay

Rationale: This cell-based assay assesses the overall cytotoxic or anti-proliferative effect of the compounds on cancer cells. The Sulforhodamine B (SRB) assay is a common method that measures cell density based on the measurement of cellular protein content.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Cell Fixation and Staining:

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Wash the plates with water and stain with 0.4% SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

  • Measurement:

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Protocol 2.4: Immunofluorescence Microscopy for Microtubule Network Analysis

Rationale: This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells. Destabilizing agents will cause a diffuse, depolymerized tubulin staining, while stabilizers lead to the formation of microtubule bundles.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with the test compound at its IC₅₀ concentration for a defined period (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Protocol 2.5: Cell Cycle Analysis by Flow Cytometry

Rationale: Since MTAs disrupt the mitotic spindle, they typically cause an arrest in the G2/M phase of the cell cycle. Flow cytometry analysis of DNA content can quantify this effect.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol.

    • Stain the cells with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

    • Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. A significant increase in the G2/M population indicates mitotic arrest.[13]

Section 3: In Vivo Evaluation of Lead Compounds

Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Xenograft Mouse Models

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel drug candidates.[14][15]

General Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, A375) into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][10]

  • Compound Administration:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. Include a vehicle control group and a positive control group (e.g., paclitaxel).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Toxicity Evaluation:

    • Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Section 4: Data Analysis and Interpretation

A successful pyrimidine-based MTA candidate should exhibit a consistent pattern of activity across the screening cascade.

  • Potent Tubulin Polymerization Inhibition: Low micromolar or nanomolar IC₅₀ values in the tubulin polymerization assay are desirable.[1]

  • Colchicine Site Binding: Demonstrated ability to displace [³H]colchicine confirms the mechanism of action.

  • Broad-Spectrum Cytotoxicity: Potent anti-proliferative activity against a panel of cancer cell lines, including those with MDR phenotypes, is a key indicator of clinical potential.[4][9]

  • Characteristic Cellular Effects: Induction of G2/M cell cycle arrest and disruption of the microtubule network provide further evidence of the on-target effect.[16]

  • In Vivo Efficacy: Significant tumor growth inhibition in xenograft models without causing severe toxicity is the ultimate goal of preclinical evaluation.[17]

Visualizations

MTA_Mechanism cluster_tubulin αβ-Tubulin Dimer α-Tubulin α-Tubulin Microtubule Microtubule α-Tubulin->Microtubule Polymerization Inhibited β-Tubulin β-Tubulin Colchicine_Site Colchicine Binding Site Pyrimidine_MTA Pyrimidine-Based MTA Pyrimidine_MTA->Colchicine_Site Binds to

Caption: Mechanism of pyrimidine-based MTAs binding to the colchicine site.

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design & Library Synthesis Tubulin_Assay Tubulin Polymerization Assay Design->Tubulin_Assay Binding_Assay Colchicine Binding Assay Tubulin_Assay->Binding_Assay Cyto_Assay Cytotoxicity Assay (Cancer Cell Lines) Binding_Assay->Cyto_Assay Cell_Imaging Immunofluorescence & Cell Cycle Analysis Cyto_Assay->Cell_Imaging Xenograft Xenograft Mouse Models Cell_Imaging->Xenograft Promising Compounds Lead_Candidate Lead Candidate Identification Xenograft->Lead_Candidate

Caption: Workflow for developing pyrimidine-based microtubule targeting agents.

Quantitative Data Summary

Scaffold/CompoundTarget SiteTubulin IC₅₀ (µM)Cell LineGI₅₀/IC₅₀ (nM)Reference
Pyrazolo[4,3-d]pyrimidine (Cpd 42)Colchicine0.42-0.49MCF-77-17.5[9]
Pyrido[3,2-d]pyrimidine (Cpd 7)Colchicine0.72MCF-72.5[4]
Pyrazolo[1,5-a]pyrimidine (Cpd 1a)ColchicineN/AMultiple24.8 (average)[11]
Pyrimidine Dihydroquinoxalinone (Cpd 8c)ColchicineN/AGBM3-10[17]

References

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. [Link]

  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. NIH. [Link]

  • Chemotherapy. Wikipedia. [Link]

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Wiley Online Library. [Link]

  • Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. PMC - NIH. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]

  • Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers. [Link]

  • Quinoline/Pyrido‐Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. ResearchGate. [Link]

  • Microtubule Inhibitors Mechanism of Action. YouTube. [Link]

  • Abstract 6244: Design, synthesis, and structure-activity relationships of substituted pyrido[3,2-d]pyrimidines as microtubule targeting agents and anti-cancer agents. AACR Journals. [Link]

  • A cell-based assay for detecting microtubule stabilizing agents. (A)... ResearchGate. [Link]

  • Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. The Royal Society. [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents. Taylor & Francis Online. [Link]

  • Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated.【Pharmacology】. YouTube. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC - PubMed Central. [Link]

  • Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. PMC - NIH. [Link]

  • A review of research progress of antitumor drugs based on tubulin targets. Annals of Translational Medicine. [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. Dovepress. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Methylthio)-4,5-pyrimidinedicarboxylic Acid

Welcome to the technical support center for the purification of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (CAS 149771-16-4). This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (CAS 149771-16-4). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to help you navigate the challenges of obtaining high-purity 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid.

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" typically occurs when the solute is supersaturated in the hot solvent and its melting point is lower than the boiling point of the solvent. Upon cooling, the compound separates as a liquid phase before it can form an ordered crystal lattice. This is common with compounds that have moderate polarity and can be exacerbated by the presence of impurities which can depress the melting point.

  • Solutions:

    • Increase the Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains fully dissolved until a lower temperature is reached upon cooling. This reduces the saturation level and provides a larger window for crystal nucleation.

    • Switch to a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point. This will reduce the temperature at which the solution is saturated.

    • Gradual Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling is critical for the formation of well-defined crystals.

    • Seed the Solution: Introduce a small, pure crystal of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid to the cooled solution to provide a nucleation site for crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., DMF, DMSO) and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble, like water or a non-polar solvent) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Issue 2: The purified compound shows a broad melting point range, indicating the presence of impurities.

  • Causality: A broad melting point range is a classic sign of an impure compound. Potential impurities in the synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid could include starting materials, by-products from side reactions such as hydrolysis of the methylthio group to a hydroxyl group, or partial decarboxylation of one of the carboxylic acid groups.

  • Solutions:

    • Repeat the Recrystallization: A second recrystallization is often sufficient to remove residual impurities.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

    • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful purification method. A silica gel column with a gradient elution of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) can separate the desired compound from more or less polar impurities.

    • Acid-Base Extraction: The dicarboxylic acid nature of the compound allows for purification through acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Issue 3: Low recovery of the compound after purification.

  • Causality: Low recovery can result from several factors, including high solubility of the compound in the chosen recrystallization solvent even at low temperatures, using an excessive amount of solvent, or premature crystallization during a hot filtration step.

  • Solutions:

    • Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask will prevent premature crystallization of your product.

    • Cool the Filtrate Thoroughly: Ensure the filtrate is cooled for a sufficient amount of time, preferably in an ice bath, to maximize the precipitation of the product.

    • Recover from the Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals, although they may be less pure than the first crop.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid?

A1: The most common and accessible purification technique for this compound is recrystallization. Due to its polar nature and the presence of two carboxylic acid groups, polar solvents are generally required. Column chromatography over silica gel is another effective method for achieving high purity, especially when dealing with difficult-to-remove impurities.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can arise from the synthetic route used. Common impurities may include:

  • Unreacted starting materials.

  • Hydrolyzed by-products: The methylthio group can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-hydroxy-4,5-pyrimidinedicarboxylic acid.

  • Decarboxylated by-products: At elevated temperatures, one or both of the carboxylic acid groups may be lost, resulting in mono-carboxylic or fully decarboxylated pyrimidine derivatives.[1]

  • Oxidized by-products: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone.

Q3: My compound appears to be degrading on a silica gel column. What should I do?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you have a few options:

  • Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Alternative Purification Methods: Rely on recrystallization or acid-base extraction to avoid chromatography altogether.

Q4: What is a good starting point for a recrystallization solvent for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid?

A4: Given the compound's structure, good starting points for recrystallization solvents would be polar protic solvents. Consider the following:

  • Ethanol or an ethanol/water mixture: These are often effective for polar, hydrogen-bonding compounds.[2]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are strong polar aprotic solvents that can dissolve the compound, and a less polar anti-solvent can then be added to induce crystallization.

  • Acetic acid/water mixtures: This can also be an effective solvent system for carboxylic acids.

Always perform small-scale solubility tests to determine the best solvent or solvent system for your specific batch of crude material.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a flask, add the crude 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. Add a minimal amount of hot ethanol and stir until the compound is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Column Chromatography
  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., dichloromethane or hexane/ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesSuitability for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
AlcoholsEthanol, IsopropanolGood starting point, often used with water as an anti-solvent.[2]
Polar AproticDMF, DMSO, AcetonitrileGood for dissolving poorly soluble compounds; requires an anti-solvent.
KetonesAcetoneMay have suitable solubility characteristics.
EstersEthyl AcetateGenerally a weaker solvent for this compound, but can be part of a mixture.
WaterWaterMay be used as an anti-solvent with a more polar organic solvent.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization is_pure Is the compound pure? recrystallization->is_pure column_chromatography Perform Column Chromatography is_pure->column_chromatography No end Pure Product is_pure->end Yes acid_base_extraction Consider Acid-Base Extraction is_pure->acid_base_extraction Still Impure column_chromatography->is_pure acid_base_extraction->recrystallization Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery broad_mp Broad Melting Point start->broad_mp solution_oiling Increase solvent volume Slow cooling Seed crystals oiling_out->solution_oiling solution_recovery Optimize solvent Minimize solvent volume Cool thoroughly low_recovery->solution_recovery solution_purity Repeat recrystallization Charcoal treatment Column chromatography broad_mp->solution_purity

Caption: Common recrystallization problems and their solutions.

References

  • MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PubMed. (1994). Pyrimethamine analysis by enzyme inhibition and HPLC assays. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides. Retrieved from [Link]

  • LookChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Carboxylic Acids

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments. Our approach is grounded in scientific first principles to not only solve immediate issues but also to empower you with the knowledge to proactively manage solubility in your future work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of pyrimidine carboxylic acids.

Q1: Why are many pyrimidine carboxylic acids poorly soluble in aqueous solutions?

Pyrimidine carboxylic acids often exhibit poor aqueous solubility due to a combination of factors inherent to their molecular structure. The pyrimidine ring itself is a relatively nonpolar aromatic system. While the carboxylic acid group is polar and capable of ionization, the overall solubility is a balance between the lipophilic character of the pyrimidine core and the hydrophilic nature of the carboxyl group. At neutral pH, the carboxylic acid group is only partially ionized, limiting its contribution to aqueous solubility. Furthermore, strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state (crystal lattice) can make it energetically unfavorable for the molecule to dissolve.

Q2: What is the fundamental principle behind pH-dependent solubility of pyrimidine carboxylic acids?

The solubility of pyrimidine carboxylic acids is highly dependent on the pH of the solution.[1][2][3] This is because the carboxylic acid group is ionizable. According to the Henderson-Hasselbalch equation, the ionization state of the carboxylic acid is determined by its pKa and the pH of the medium.

  • At a pH below the pKa , the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore less soluble in aqueous media.

  • At a pH above the pKa , the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and exhibits much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[4]

Therefore, by increasing the pH of the solution above the pKa of the carboxylic acid, we can dramatically increase the solubility of the pyrimidine carboxylic acid.

Q3: What are the initial steps I should take to dissolve a new pyrimidine carboxylic acid derivative?

A systematic approach is crucial. Start with small-scale solubility testing in a variety of solvents. A good starting point is to test solubility in:

  • Aqueous buffers at different pH values: For example, prepare buffers at pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., Phosphate-Buffered Saline - PBS), and pH 9 (e.g., Tris buffer). This will give you a clear indication of the pH-dependent solubility.

  • Common organic solvents: Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are often used to create stock solutions.[5][6] For instance, Pyrimidine-4-carboxylic acid is soluble in DMSO at approximately 20 mg/mL.[5]

  • Co-solvent mixtures: If the compound is intended for an aqueous assay, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice.

Always start with a small amount of your precious compound and visually inspect for dissolution. If it dissolves, you can try to increase the concentration to determine the saturation solubility.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific solubility-related problems you may encounter during your experiments.

Guide 1: My pyrimidine carboxylic acid precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.

This is a very common and frustrating problem. It typically occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility in that specific medium, even if the initial DMSO stock was clear.

Underlying Cause: The high concentration of the compound in the DMSO stock is maintained due to the favorable solvation environment provided by the organic solvent. When this stock is diluted into an aqueous buffer, the solvent environment abruptly changes to one that is much less favorable for the poorly soluble, neutral form of the carboxylic acid, leading to precipitation.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting precipitation upon dilution.

Step-by-Step Protocol:

  • Determine the pKa of your compound: If the pKa is unknown, you can estimate it based on similar structures or use computational prediction tools. For most carboxylic acids, the pKa is in the range of 3-5.

  • Adjust the pH of your aqueous buffer: The most straightforward solution is to increase the pH of your final assay buffer to be at least 2 pH units above the pKa of your compound.[1][3] This will ensure that the vast majority of your compound is in its highly soluble, ionized form.

  • Optimize the co-solvent concentration: High concentrations of organic co-solvents can sometimes be detrimental to biological assays. Aim for the lowest possible final concentration of the organic solvent (typically <1% DMSO). If you still see precipitation, consider using a less disruptive co-solvent like ethanol or polyethylene glycol (PEG).

  • Consider salt formation: If pH adjustment is not compatible with your assay, preparing a salt of your pyrimidine carboxylic acid can significantly improve its aqueous solubility.[7][8][9] Common counterions for forming salts with carboxylic acids include sodium, potassium, and tromethamine.

  • Utilize solubilizing excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[10][11][12][13][] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin are commonly used.

    • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.[4][10][15][16][17][18] Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.

Data Summary Table: Example Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the ionized, more soluble form of the carboxylic acid.[1][3][4]Simple, effective, and often the first choice.May not be compatible with all biological assays; can affect compound activity.
Salt Formation Creates a more soluble ionic compound.[7][8][9]Can significantly increase aqueous solubility and dissolution rate.Requires chemical modification; the salt form may have different properties than the free acid.
Co-solvents A water-miscible organic solvent is used to dissolve the compound before dilution.[19][20][21]Simple and widely used for preparing stock solutions.High concentrations can be toxic to cells; can cause precipitation upon dilution.
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic part of the molecule.[10][11][12][13][]Can significantly enhance solubility; generally well-tolerated in biological systems.Can be expensive; may not be effective for all molecules.
Surfactants Forms micelles that encapsulate the drug molecule.[4][10][15][16][18]Can solubilize highly hydrophobic compounds.Can interfere with some biological assays; potential for cytotoxicity at high concentrations.
Guide 2: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues. How can I confirm this and ensure reproducibility?

Inconsistent results are a hallmark of working with compounds at the edge of their solubility. Small variations in experimental conditions can lead to significant differences in the amount of dissolved compound, leading to poor reproducibility.

Underlying Cause: The compound may be in a supersaturated state in your assay medium, which is inherently unstable and prone to precipitation over time. Alternatively, different batches of the compound may have different crystalline forms (polymorphs) with varying solubilities.[22][23][24][25][26]

Troubleshooting Workflow:

Caption: Workflow to diagnose and address inconsistent results due to solubility.

Step-by-Step Protocol:

  • Visual Inspection and Kinetic Solubility Assessment:

    • Prepare your final assay solution and visually inspect it for any signs of turbidity or precipitation, not just immediately after preparation, but also over the time course of your experiment.

    • A simple kinetic solubility assay can be performed by preparing a dilution series of your compound in the assay buffer and monitoring for the appearance of turbidity over time using a plate reader capable of measuring light scatter (nephelometry).[27][28]

  • Thermodynamic Solubility Measurement:

    • To get a definitive value for the solubility of your compound in the assay medium, perform a shake-flask solubility measurement.

    • Protocol:

      • Add an excess amount of your solid pyrimidine carboxylic acid to your assay buffer in a sealed vial.

      • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

      • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

      • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[29][30]

  • Address Polymorphism:

    • If you observe significant batch-to-batch variability in solubility, it is highly likely that you are dealing with different polymorphs.[23][24][26]

    • Characterize the solid-state properties of your different batches using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

    • Once you have identified the different polymorphs, you can determine the solubility of each form and select the most appropriate one for your experiments. The most thermodynamically stable form is generally preferred for consistent results, although a metastable form with higher solubility might be used if it can be stabilized in the formulation.[22]

  • Standardize Your Workflow:

    • Always use a consistent and well-documented procedure for preparing your stock solutions and dilutions.

    • Ensure that your stock solutions are fully dissolved before making dilutions. Gentle warming or sonication can sometimes help, but be cautious of potential degradation.[31]

    • Prepare fresh dilutions for each experiment to avoid issues with compound precipitation or degradation in solution over time.

By systematically addressing these potential sources of variability, you can significantly improve the consistency and reliability of your experimental results when working with challenging pyrimidine carboxylic acids.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Stella, V. J., & He, Q. (1995). Method for solubilizing drugs using cyclodextrins and carboxylic acids. U.S. Patent No. 5,646,131. Washington, DC: U.S.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. [Link]

  • Kramer, S. F., & Flynn, G. L. (1972). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 61(12), 1896–1904. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

  • Taupitz, T., Dressman, J. B., Buchanan, C. M., & Klein, S. (2013). Cyclodextrins in drug delivery: the role of the amorphous state in improving solubility and bioavailability. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 1058–1067. [Link]

  • ACS Publications. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. [Link]

  • MDPI. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2015). Study of pH-dependent drugs solubility in water. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Scientific Research Publishing. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • ResearchGate. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. [Link]

  • Taylor & Francis Online. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2017). Drug Dissolution Enhancement by Salt Formation. [Link]

  • ResearchGate. (2018). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]

  • National Institutes of Health. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • Veeprho. (2023). Effect of Polymorphism Formulations. [Link]

  • MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]

  • LinkedIn. (2023). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ACS Publications. (2014). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Hilaris Publisher. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • National Institutes of Health. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • National Institutes of Health. (2012). The Significance of Acid/Base Properties in Drug Discovery. [Link]

  • National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?[Link]

  • GSC Online Press. (2023). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (CAS No. 149771-16-4)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid (CAS No. 149771-16-4)[1]. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to address the specific challenges encountered when transitioning from laboratory to pilot or production scale.

Overall Synthesis Pathway

The most common and scalable synthesis of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is a two-step process. It begins with a condensation reaction to form the pyrimidine core as a diethyl ester, followed by a hydrolysis step to yield the final dicarboxylic acid.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Condensation cluster_2 Step 2: Hydrolysis A 2-Methyl-2-thiopseudourea sulfate C Diethyl 2-(methylthio)-4,5- pyrimidinedicarboxylate A->C NaOH, EtOH Stirring 3h, then 24h standing B Diethyl ethoxymethylenemalonate B->C D 2-(Methylthio)-4,5- pyrimidinedicarboxylic acid C->D NaOH or KOH (aq) Reflux Acidic Workup (HCl)

Caption: Two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Step 1: Condensation to Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

Question 1: My reaction yield for the diethyl ester is significantly lower on a larger scale than in my lab experiments. What are the likely causes?

Answer: Low yield in this condensation reaction upon scale-up is a common issue, often related to several factors:

  • Inefficient Mixing and Mass Transfer: In large reactors, achieving homogenous mixing of the reactants (2-methyl-2-thiopseudourea sulfate, diethyl ethoxymethylenemalonate, and sodium hydroxide) is critical. Dead zones in the reactor can lead to localized concentration gradients and promote side reactions. Ensure your reactor's agitation system (impeller type and speed) is sufficient for the viscosity and volume of the reaction mass.

  • Poor Temperature Control: The initial dissolution and reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to the degradation of starting materials or the formation of byproducts. A jacketed reactor with a reliable cooling system is essential. The recommended procedure involves controlled addition of reagents to maintain a temperature below 50°C[2].

  • Purity of Starting Materials: Diethyl ethoxymethylenemalonate can degrade upon storage. On a larger scale, the impact of even small percentages of impurities is magnified. Always verify the purity of your starting materials by NMR or GC-MS before commencing a large-scale run.

  • Incorrect Stoichiometry or Base Concentration: Ensure accurate molar equivalents are used. The concentration of the sodium hydroxide solution is also crucial; a procedure specifies dissolving NaOH in water before adding it to an ethanol mixture to initiate the reaction[2]. Deviations can affect the reaction rate and outcome.

Question 2: I am observing a significant amount of an unknown, sticky byproduct along with my desired ester. How can I identify and prevent this?

Answer: The formation of viscous or gummy byproducts often points to polymerization or side-reactions.

  • Causality: A likely cause is the self-condensation of diethyl ethoxymethylenemalonate or reactions involving impurities. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times in the presence of a strong base, can exacerbate this issue[3].

  • Preventative Measures:

    • Controlled Addition: Add the diethyl ethoxymethylenemalonate solution to the mixture of 2-methyl-2-thiopseudourea sulfate and base over a period of time (e.g., 1 hour) to maintain a low instantaneous concentration of the malonate derivative, thus minimizing self-reaction[2].

    • Solvent Choice: While ethanol is commonly used, exploring other solvents like 2-methyltetrahydrofuran (2-MeTHF) could be beneficial as it can facilitate easier removal of water-soluble byproducts during workup[3].

    • Post-Reaction Hold Time: The reaction often requires a stirring period followed by a longer standing period (e.g., 24 hours) to ensure complete conversion and crystallization of the product, which can help separate it from soluble impurities[2].

Step 2: Hydrolysis to 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

Question 1: My hydrolysis reaction seems to stall, leaving a significant amount of the mono-ester intermediate even after extended reflux. What should I do?

Answer: Incomplete hydrolysis is a frequent challenge in the saponification of sterically hindered or electron-rich esters.

  • Causality & Troubleshooting Workflow: The primary causes are insufficient base, inadequate temperature, or water content. The following workflow can help diagnose the issue.

Hydrolysis_Troubleshooting Start Incomplete Hydrolysis (Detected by HPLC/TLC) CheckBase Verify Molar Equivalents of NaOH/KOH (Minimum 3-4 eq.) Start->CheckBase CheckTemp Ensure Consistent Reflux Temperature Is solvent boiling? CheckBase->CheckTemp Base is sufficient ActionBase Add additional 1-2 eq. of base CheckBase->ActionBase Base is insufficient CheckSolvent Is there sufficient water for hydrolysis? (e.g., EtOH/H2O 1:1) CheckTemp->CheckSolvent Temp is correct ActionTime Increase reflux time and monitor every 2-4h CheckTemp->ActionTime Temp was low CheckSolvent->ActionTime Solvent is correct ActionBase->ActionTime End Reaction Complete ActionTime->End

Caption: Diagnostic workflow for incomplete hydrolysis.

  • Expert Insight: For dicarboxylic acids, it is crucial to use a sufficient excess of base (at least 2 moles per mole of diester, but practically 3-4 moles are often required) to drive the reaction to completion and ensure the resulting dicarboxylate salt remains in solution.

Question 2: During the acidic workup, my product precipitates as a very fine powder that is difficult to filter and wash. How can I improve the physical properties of the solid?

Answer: The physical form of the precipitate is highly dependent on the conditions of crystallization. "Oiling out" or forming fine powders occurs during "crash crystallization" when the solution becomes supersaturated too quickly.

  • Causality: Rapidly adding a strong acid to the hot, basic solution of the dicarboxylate salt causes immediate, uncontrolled precipitation.

  • Solutions for Improved Isolation:

    • Controlled Acidification: Cool the reaction mixture to room temperature or below (e.g., 0-10°C) in an ice bath before acidification. Add the acid (e.g., 6M HCl) slowly with vigorous stirring, monitoring the pH. The product will precipitate as the pH drops below its pKa values.

    • Anti-Solvent Addition: If the product has some solubility in water, adding an anti-solvent like isopropanol or acetone after acidification can sometimes promote the formation of larger, more easily filterable crystals.

    • Recrystallization: The most reliable method for improving purity and physical form is recrystallization. The crude, filtered product can be dissolved in a minimal amount of a hot solvent (e.g., water or an ethanol/water mixture) and allowed to cool slowly, yielding larger crystals. For colored impurities, a charcoal treatment can be performed on the hot solution before filtration and cooling[4].

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis at scale? A:

  • Caustic and Acidic Solutions: Handling large volumes of concentrated sodium hydroxide and hydrochloric acid requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. Ensure emergency showers and eyewash stations are accessible.

  • Thiol Odor: Although the methylthio group is relatively stable, there is a potential for the release of foul-smelling thiols, especially if side reactions occur. Conduct the synthesis in a well-ventilated area or a walk-in fume hood.

  • Exothermic Reactions: Both the initial condensation and the acid-base neutralization are exothermic. Use a robust reactor cooling system and control reagent addition rates to prevent thermal runaway.

Q2: Which analytical techniques are essential for monitoring this process? A:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks of reaction progress, especially for the first step.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis. It should be used to determine the disappearance of the starting ester and the appearance of the mono-ester and final diacid product during the hydrolysis step. It is also the primary method for determining the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the intermediate and the final product. ¹H NMR can confirm the disappearance of the ethyl ester signals and the appearance of the carboxylic acid proton signal (often broad).

  • pH Measurement: A calibrated pH meter is critical for the final precipitation step to ensure the product is fully protonated and insoluble.

Q3: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) for the hydrolysis? A: Yes, KOH is a perfectly acceptable alternative to NaOH for saponification. In some cases, the potassium dicarboxylate salt may have different solubility properties than the sodium salt, which could be advantageous during the reaction or workup. However, on a molar equivalent basis, you will need to use a greater mass of KOH (56.11 g/mol ) compared to NaOH (40.00 g/mol ). The choice often comes down to cost and availability at scale.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

This protocol is adapted from established procedures for similar pyrimidine syntheses and is intended for a 10 L scale.[2]

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a thermocouple, a condenser, and a liquid addition funnel. Purge the reactor with nitrogen.

  • Reagent Preparation: In a separate container, dissolve 440 g (11.0 mol) of sodium hydroxide in 2.0 L of deionized water. Cool the solution to room temperature.

  • Reaction Initiation: Charge the reactor with 5.0 L of ethanol. With stirring, add the prepared sodium hydroxide solution.

  • Thiourea Addition: Add 1391 g (5.0 mol) of 2-methyl-2-thiopseudourea sulfate to the reactor. Stir for 15 minutes. The mixture may be a slurry.

  • Malonate Addition: In the addition funnel, place 2162 g (10.0 mol) of diethyl ethoxymethylenemalonate. Add this to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 45°C by using the reactor's cooling jacket.

  • Reaction and Maturation: After the addition is complete, continue stirring the mixture for 3 hours at 40-45°C. Then, turn off the stirrer and allow the mixture to stand at room temperature for 24 hours. A precipitate of the product should form.

  • Isolation: Filter the solid product using a large Büchner funnel or a Nutsche filter. Wash the filter cake thoroughly with cold water (3 x 1 L) and then with a small amount of cold ethanol (1 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Expected Outcome: A white to off-white solid. Typical yield: 60-75%.

Protocol 2: Scale-Up Hydrolysis to 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
  • Reactor Setup: Use the same 10 L reactor setup as in Protocol 1.

  • Charge Reactor: Charge the reactor with the diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (e.g., 1350 g, 5.0 mol) produced in the previous step.

  • Base Addition: Add a solution of 800 g (20.0 mol, 4.0 eq) of sodium hydroxide in 4.0 L of deionized water.

  • Hydrolysis: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours until the starting material and mono-ester intermediate are consumed (<1% remaining). This may take 6-12 hours.

  • Cooling and Filtration (Optional): Cool the reaction mixture to room temperature. If any insoluble impurities are present, filter them off.

  • Precipitation: Transfer the clear filtrate to a suitable precipitation vessel equipped with good stirring. Cool the solution to 0-5°C using an ice/water bath.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 37%) to the stirred, cold solution. Monitor the pH continuously. The product will begin to precipitate around pH 4-5. Continue adding acid until the pH is approximately 1-2 to ensure complete precipitation.

  • Isolation and Washing: Filter the resulting solid product. Wash the filter cake extensively with cold deionized water (4 x 1 L) until the washings are free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the white solid product in a vacuum oven at 60-70°C.

  • Expected Outcome: A white crystalline solid. Typical yield: 85-95%. Purity (by HPLC): >98%[1].

Data Summary: Hydrolysis Optimization

The following table presents hypothetical data to illustrate the effect of key parameters on the hydrolysis step, emphasizing the importance of process optimization.

Run Base (NaOH eq.) Temperature (°C) Time (h) Yield (%) Purity (HPLC, %) Notes
12.28086588Incomplete conversion, significant mono-ester remaining.
24.08088296Improved conversion but still some mono-ester.
34.0100 (Reflux)89499.1Optimal. Complete conversion, high purity product.
44.0100 (Reflux)249397.5Slight decrease in purity, possibly due to minor degradation over extended time.
56.0100 (Reflux)89499.0No significant improvement over 4.0 eq; less cost-effective.

References

  • PrepChem. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from PrepChem.com. [Link]

  • Malan, J., Su, T., & Elslager, E. F. (1959). Synthesis and tumor-inhibitory properties of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. Journal of the American Chemical Society. [Link]

  • Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
  • Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines.

Sources

Optimization

Technical Support Center: Purification of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine

Welcome to the technical support center for the purification of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (CAS 145783-15-9), a key intermediate in the synthesis of Ticagrelor.[1] This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (CAS 145783-15-9), a key intermediate in the synthesis of Ticagrelor.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

I. Overview of Purification Strategies

The purification of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine typically follows the reduction of its nitro precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[2][3] The final product can be an oily substance or a solid, with purities often exceeding 98% by HPLC.[4] Common purification techniques include extraction, washing, crystallization, and chromatography. The choice of method depends on the scale of the reaction and the desired final purity.

Below is a general workflow for the purification process.

Purification_Workflow cluster_0 Crude Product Work-up cluster_1 Final Purification Reaction_Mixture Reaction Mixture (Post-Reduction) Filtration Filtration (e.g., through diatomite) Reaction_Mixture->Filtration Remove solids Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Filtration->Extraction Separate layers Washing Aqueous Washing (e.g., Water, Brine) Extraction->Washing Remove salts, water-soluble impurities Drying_Concentration Drying & Concentration Washing->Drying_Concentration Remove water, concentrate Crude_Product Crude Product (Oily or Solid) Drying_Concentration->Crude_Product Crystallization Crystallization Crude_Product->Crystallization If solid or crystallizable oil Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For high purity or difficult separations Pure_Product Pure Product (>99% Purity) Crystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Problem 1: Low Purity of the Final Product After Initial Work-up

Q: My initial work-up yields an oily product with a purity of less than 95% by HPLC. What are the likely impurities and how can I improve the purity?

A: Low purity after the initial extraction and concentration steps often points to incomplete reactions or the presence of side products.

  • Potential Impurities:

    • Unreacted Starting Material: 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

    • Over-reduction Products: Dechlorinated pyrimidine derivatives. The two chlorine atoms on the pyrimidine ring are sensitive to some reducing agents.[4]

    • Solvent Residues: Incomplete removal of extraction solvents like ethyl acetate or tetrahydrofuran.

  • Troubleshooting Steps:

    • Optimize the Reduction Reaction: Ensure the reduction of the nitro group is complete by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If using catalytic hydrogenation, ensure the catalyst is active and the reaction is run for a sufficient amount of time.[1][5]

    • Thorough Washing: During the work-up, wash the organic layer thoroughly with water and brine to remove any water-soluble impurities and inorganic salts.

    • Effective Drying: Ensure the organic layer is dried completely over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentration.

    • Careful Concentration: Concentrate the product under reduced pressure at a moderate temperature to avoid thermal degradation.

Problem 2: Difficulty in Crystallization

Q: My product is an oil, and I am struggling to induce crystallization. What solvents and techniques can I use?

A: The product, 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, can be obtained as an oily compound.[4] Crystallization can be challenging but is an effective method for purification.

  • Solvent Selection:

    • A common crystallization solvent mentioned in the literature is petroleum ether (sherwood oil).[2]

    • Consider using a non-polar solvent in which the product has low solubility at room temperature but is soluble at elevated temperatures.

    • A mixed solvent system can also be effective. For example, dissolving the oily product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling.

  • Crystallization Techniques:

    • Cooling: Slowly cool the saturated solution to allow for the formation of well-defined crystals. A gradual decrease in temperature is often more effective than rapid cooling.

    • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

    • Solvent Evaporation: Slowly evaporating the solvent from a saturated solution can also lead to crystallization.

Solvent System Rationale
Petroleum Ether / HexaneLow polarity, good for inducing precipitation of the moderately polar product.
Dichloromethane / HexaneA good solvent/poor solvent system that allows for controlled precipitation.
Ethyl Acetate / HeptaneAnother effective good solvent/poor solvent combination.
Problem 3: Product Degradation

Q: I suspect my product is degrading during purification, leading to discoloration and the appearance of new impurity peaks in the HPLC analysis. What are the potential causes and how can I prevent this?

A: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine can be sensitive to heat, light, and acidic or basic conditions.

  • Causes of Degradation:

    • Thermal Stress: Prolonged exposure to high temperatures during concentration or drying.

    • Acid/Base Sensitivity: The amine and chloro groups can be reactive under strong acidic or basic conditions.

    • Oxidation: The thioether and amine functionalities can be susceptible to oxidation.

  • Preventative Measures:

    • Temperature Control: Perform concentration and drying at the lowest practical temperature.

    • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • pH Control: Ensure that the work-up and purification steps are carried out under neutral or near-neutral pH conditions.

    • Storage: Store the purified product in a cool, dark place, and under an inert atmosphere if it is to be stored for an extended period.[1]

Troubleshooting_Tree Start Low Purity Issue Check_Reaction Is the reduction reaction complete? Start->Check_Reaction Optimize_Reaction Optimize reaction time, temperature, or catalyst loading. Check_Reaction->Optimize_Reaction No Check_Workup Was the work-up thorough? Check_Reaction->Check_Workup Yes Optimize_Reaction->Check_Workup Improve_Workup Increase washing steps (water, brine). Ensure complete drying of the organic layer. Check_Workup->Improve_Workup No Consider_Crystallization Is the product an oil that is difficult to purify further? Check_Workup->Consider_Crystallization Yes Improve_Workup->Consider_Crystallization Crystallization_Guide Refer to Crystallization Guide: - Test different solvents (e.g., petroleum ether). - Use techniques like seeding or scratching. Consider_Crystallization->Crystallization_Guide Yes Check_Degradation Is there evidence of degradation (e.g., color change)? Consider_Crystallization->Check_Degradation No Crystallization_Guide->Check_Degradation Prevent_Degradation Minimize heat exposure. Handle under an inert atmosphere. Control pH. Check_Degradation->Prevent_Degradation Yes Final_Purity High Purity Product Check_Degradation->Final_Purity No Prevent_Degradation->Final_Purity

Caption: Troubleshooting decision tree for the purification of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 4,6-dichloro-2-(propylthio)pyrimidine-5-amine?

A1: The pure compound is often described as a white or colorless to brown powder, lump, or clear liquid. It can also be a light pink to dark brown liquid or semi-solid.[1]

Q2: What analytical techniques are recommended for purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the final product.[4] Gas Chromatography (GC) can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

Q3: Is column chromatography a viable purification method for this compound?

A3: Yes, column chromatography can be used for the purification of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, especially for obtaining very high purity material on a smaller scale.[5] However, for larger-scale industrial production, it is often considered less practical due to cost and solvent consumption.[3] A typical stationary phase would be silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Q4: What are the main safety considerations when handling this compound?

A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,6-dichloro-2-(propylthio)pyrimidine-5-amine may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It is also potentially harmful to aquatic life with long-lasting effects.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: General Purification by Extraction and Concentration

This protocol is adapted from a common synthetic procedure.[4]

  • Following the reduction reaction, filter the reaction mixture through a pad of diatomaceous earth to remove any solid catalysts or by-products.

  • Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the product, typically as an oil.

Protocol 2: Purification by Crystallization

This protocol is based on a described crystallization method.[2]

  • Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • While stirring, slowly add a poor solvent (e.g., petroleum ether or hexane) until the solution becomes cloudy.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of the cold poor solvent.

  • Dry the crystals under vacuum.

V. References

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Google Patents.

  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. PubChem. [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. [Link]

  • Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(Methylthio)pyrimidine Derivatives

For researchers, scientists, and drug development professionals vested in the pharmaceutical analysis of 2-(methylthio)pyrimidine derivatives, the validation of analytical methods is not a mere procedural formality but t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the pharmaceutical analysis of 2-(methylthio)pyrimidine derivatives, the validation of analytical methods is not a mere procedural formality but the very bedrock of data integrity and regulatory compliance. These compounds, forming the structural core of numerous therapeutic agents, demand robust analytical techniques to ensure their identity, purity, and potency. This guide provides an in-depth comparison of analytical methodologies, grounded in field-proven insights and authoritative standards, to empower you in establishing self-validating and reliable analytical procedures.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle, enshrined in the International Council on Harmonisation (ICH) guidelines, governs the entire lifecycle of a pharmaceutical product, from early development to commercial manufacturing. For 2-(methylthio)pyrimidine derivatives, this translates to having analytical methods that can unequivocally quantify the active pharmaceutical ingredient (API) and detect any potential impurities or degradants.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of 2-(methylthio)pyrimidine derivatives, High-Performance Liquid Chromatography (HPLC) is predominantly the method of choice due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[3][4]

Analytical Technique Principle Advantages for 2-(Methylthio)pyrimidine Derivatives Limitations Primary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay.[3][4]Higher cost of instrumentation and solvents compared to some methods.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.Excellent for analyzing volatile impurities.Not suitable for non-volatile or thermally labile compounds like many 2-(methylthio)pyrimidine derivatives.Analysis of residual solvents.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption.Can have lower reproducibility compared to HPLC, sensitivity can be a limitation.Chiral separations, analysis of charged species.
Titrimetry Quantitative chemical reaction between the analyte and a reagent of known concentration.Simple, inexpensive, and can be highly accurate for assay determination.Lacks specificity; cannot distinguish between the API and structurally similar impurities.[5]Assay of the bulk drug substance where impurities are minimal.

Given its versatility and specificity, this guide will focus on the validation of a stability-indicating HPLC method, which is the gold standard for the quality control of 2-(methylthio)pyrimidine derivatives.

The Architecture of a Stability-Indicating HPLC Method Validation

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. The development and validation of such a method is a multi-step process, as illustrated below.

Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 Selectivity Tuning FD1 Acid/Base Hydrolysis FD2 Oxidation FD3 Thermal Stress FD4 Photolytic Stress V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 Detection & Quantitation Limits V6 Robustness

Caption: Overall workflow for the development and validation of a stability-indicating HPLC method.

Pillar 1: Specificity and Forced Degradation Studies

The cornerstone of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][4] Forced degradation studies are the primary tool to demonstrate this.[6]

Causality Behind Experimental Choices

The pyrimidine ring, while aromatic, is susceptible to degradation under various conditions. The 2-(methylthio) group can be a site for oxidation, and the pyrimidine ring itself can undergo hydrolysis.[7] Therefore, forced degradation studies must encompass a range of stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation of a 2-(Methylthio)pyrimidine Derivative
  • Preparation of Stock Solution: Prepare a stock solution of the 2-(methylthio)pyrimidine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Expose the solid drug substance to 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of the drug substance (0.1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.[8]

  • Analysis:

    • Inject the unstressed and stressed samples into the HPLC system.

    • Assess the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Peak purity analysis (using a photodiode array detector) should be performed to ensure that the parent peak is spectrally pure in the presence of any degradants.

Forced_Degradation_Pathway cluster_0 Stress Conditions cluster_1 Potential Degradation Products Acid Acid/Heat DP2 Hydrolyzed Product (Pyrimidine-2-one) Acid->DP2 Base Base Base->DP2 Oxidation H₂O₂ DP1 Oxidized Product (Sulfoxide/Sulfone) Oxidation->DP1 Light UV Light DP3 Photodegradation Products Light->DP3 Parent 2-(Methylthio)pyrimidine Derivative

Sources

Comparative

in vitro metabolism study of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine

An In-Depth Technical Guide to the In Vitro Metabolism of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine and its Comparative Analysis A Senior Application Scientist's Guide for Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolism of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine and its Comparative Analysis

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of preclinical development. This guide provides an in-depth analysis of the in vitro metabolism of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, a potent microtubule targeting agent.[1] We will explore the experimental systems and methodologies required to characterize its metabolic stability, identify its primary metabolites, and pinpoint the enzymes responsible for its biotransformation. Furthermore, this guide will offer a comparative perspective, contrasting its metabolic profile with that of a structurally related analog to highlight the impact of subtle chemical modifications on metabolic pathways.

The rationale for focusing on in vitro models lies in their ability to provide a rapid, cost-effective, and ethically sound means of predicting a drug's behavior in vivo.[2] By utilizing subcellular fractions and cellular systems, we can deconstruct the complex process of metabolism into manageable components, allowing for a detailed mechanistic understanding that is crucial for lead optimization and candidate selection.[3]

Comparative Overview of In Vitro Metabolic Systems

The choice of an in vitro system is a critical decision that influences the scope and applicability of the metabolic data obtained. Each system offers a unique balance of complexity, throughput, and the range of metabolic enzymes present. The following table provides a comparative summary of the most commonly employed systems for drug metabolism studies.

In Vitro System Description Advantages Disadvantages Primary Application
Liver Microsomes Vesicles of the endoplasmic reticulum containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs).[3]High throughput, cost-effective, well-characterized, ideal for studying Phase I metabolism.[4]Lacks cytosolic enzymes, limited Phase II metabolism, no active transport.Metabolic stability screening, CYP inhibition and reaction phenotyping.
Liver S9 Fraction A mixture of microsomal and cytosolic fractions, containing a broader range of Phase I and Phase II enzymes.[5][6]More comprehensive metabolic profile than microsomes, includes both Phase I and cytosolic Phase II enzymes.[6][7]Lower specific enzyme activity compared to microsomes, can have cytotoxicity in cell-based assays.[6]General metabolism screening, evaluating the contribution of cytosolic enzymes.
Hepatocytes Intact, viable liver cells that contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.[4]"Gold standard" for in vitro metabolism, provides the most physiologically relevant data, includes transporters.[4]Lower throughput, more expensive, labor-intensive, limited viability.[4]Definitive metabolite profiling, studying transporter-mediated uptake and efflux.
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYP isoforms) expressed in a cellular system.[3]Allows for the unambiguous identification of the specific enzymes involved in a metabolic pathway.[8]Does not account for the interplay between different enzymes, may not reflect the true kinetic profile in a complex system.CYP reaction phenotyping.[9][10]

For the initial characterization of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, human liver microsomes (HLM) represent the most logical starting point due to their efficiency in identifying major Phase I metabolic pathways.

Experimental Workflow for Metabolic Profiling

A systematic approach is essential for a comprehensive in vitro metabolic evaluation. The following workflow outlines the key stages, from initial stability assessment to the identification of the enzymes responsible.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep Prepare Compound Stock Solutions and In Vitro System (e.g., HLM) stability Metabolic Stability Assay (Parent Disappearance) prep->stability Incubate at 37°C met_id Metabolite Identification (LC-MS/MS Analysis) stability->met_id Analyze Samples kinetics Calculate Kinetic Parameters (t½, CLint) stability->kinetics Quantify Remaining Parent phenotyping Reaction Phenotyping (Recombinant CYPs or Inhibitors) met_id->phenotyping Inform Phenotyping Strategy structure Elucidate Metabolite Structures met_id->structure Interpret MS/MS Spectra enzyme_id Identify Key Metabolizing Enzymes phenotyping->enzyme_id Determine % Contribution

Caption: A generalized workflow for the in vitro metabolic characterization of a new chemical entity.

Detailed Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

Causality: This assay determines the intrinsic clearance of a compound, providing a quantitative measure of its susceptibility to metabolism. A high clearance rate often correlates with poor bioavailability in vivo.

Self-Validation: The protocol includes positive controls (compounds with known metabolic fates, e.g., testosterone) to ensure the enzymatic activity of the microsomal preparation and negative controls (incubations without cofactors) to account for non-enzymatic degradation.

Methodology:

  • Preparation:

    • Prepare a 1 M stock solution of NADPH in buffer.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a working solution of the test compound, N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, at 100 µM in a suitable organic solvent (e.g., acetonitrile, ensuring the final solvent concentration in the incubation is <1%).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[3][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Protocol 2: Metabolite Identification and Reaction Phenotyping

Causality: Identifying the major metabolites is crucial for understanding the potential for pharmacologically active or toxic byproducts. Reaction phenotyping pinpoints the specific enzymes responsible, which is a regulatory expectation and essential for predicting drug-drug interactions (DDIs).[8][9][12]

Self-Validation: The use of specific chemical inhibitors for each major CYP isoform allows for the cross-validation of results obtained with recombinant enzymes.[13] For example, ketoconazole is a potent inhibitor of CYP3A4.

Methodology:

  • Metabolite Identification Incubation:

    • Perform a larger scale incubation similar to the stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for structural elucidation.

    • Analyze the quenched samples using high-resolution mass spectrometry (HR-MS) to obtain accurate mass measurements of potential metabolites.[3]

  • Reaction Phenotyping with Recombinant CYPs:

    • Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) in the presence of NADPH.[9][10]

    • Monitor the rate of disappearance of the parent compound for each isoform to determine which enzymes are capable of metabolizing the drug.

  • Reaction Phenotyping with Chemical Inhibitors:

    • Incubate the test compound with HLM in the presence and absence of selective chemical inhibitors for the major CYP isoforms.

    • A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

Metabolic Profile of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine

Based on published data, the primary metabolic pathway for this compound involves the oxidation of the methylthio group.[1][14]

metabolism parent N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine MW: 283.41 Formula: C16H17N3S sulfoxide N-(4-methylsulfinylphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine MW: 299.41 Formula: C16H17N3OS parent->sulfoxide Oxidation (Sulfoxidation) [Primary Metabolite] sulfone N-(4-methylsulfonylphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine MW: 315.41 Formula: C16H17N3O2S sulfoxide->sulfone Further Oxidation [Secondary Metabolite]

Caption: Predicted primary metabolic pathway of the topic compound.

Incubation of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine with human liver microsomes has shown that the primary metabolite is the corresponding methyl sulfinyl analog.[1][14] This sulfoxide metabolite was found to be equipotent to the parent compound in antiproliferative assays.[14] Further oxidation to the methylsulfonyl metabolite is also a plausible subsequent metabolic step.[14]

Comparative Analysis with a Structural Analog

To understand the influence of the 4'-substituent on metabolism, we can compare the metabolic profile of our target compound with a structurally similar analog where the 4'-methylthio group is replaced by a 4'-dimethylamino group.

Feature N-(4-methylthiophenyl)-... (Target Compound)N-(4-dimethylaminophenyl)-... (Comparator)Rationale for Difference
Primary Metabolic Pathway Sulfoxidation of the methylthio group.[1][14]N-demethylation of the dimethylamino group.[14]The methylthio and dimethylamino moieties are susceptible to different enzymatic reactions. Sulfoxidation is common for thioethers, while N-dealkylation is a classic pathway for tertiary amines.
Primary Metabolite(s) Methyl sulfinyl analog.[14]Monomethylamino and amino analogs.[14]Reflects the distinct metabolic pathways.
Key Enzymes Likely CYP isoforms with an affinity for sulfur-containing compounds (e.g., CYP2C family).Primarily CYP3A4, which is well-known for N-dealkylation reactions.Different functional groups are recognized by the active sites of different CYP enzymes.
Anticipated DDI Potential Potential for interactions with drugs metabolized by the same CYP isoforms.High potential for DDIs with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin).CYP3A4 is responsible for the metabolism of over 50% of clinically used drugs.

This comparison underscores a critical principle in drug design: minor structural modifications can significantly alter a compound's metabolic fate, thereby influencing its efficacy, safety, and drug-drug interaction profile. The choice to incorporate a methylthio group instead of a methoxy group was a deliberate design strategy to reduce potential metabolic O-demethylation.[15]

Implications for Drug Development and Regulatory Considerations

The findings from these in vitro studies have several important implications:

  • Metabolic Stability: The rate of metabolism will directly influence the compound's half-life and potential dosing frequency.

  • Active Metabolites: The primary sulfoxide metabolite is equipotent to the parent compound, meaning it will contribute to the overall pharmacological effect.[14] This necessitates that the metabolite be characterized for its own pharmacokinetic and pharmacodynamic properties.

  • Safety Assessment: Both the parent compound and its major metabolites should be evaluated for potential off-target effects and toxicity.

  • Drug-Drug Interactions: As per regulatory guidelines from bodies like the FDA, identifying the specific CYP enzymes responsible for metabolism is mandatory to predict and assess the risk of clinical DDIs.[12][16][17] If a single enzyme is responsible for more than 25% of the clearance, further clinical DDI studies may be required.

By conducting the described in vitro metabolism studies early in the drug development process, researchers can build a comprehensive metabolic profile of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine. This knowledge is invaluable for making informed decisions about lead optimization, candidate selection, and the design of subsequent non-clinical and clinical studies, ultimately increasing the probability of success for this promising therapeutic agent.

References

  • Xiang, W., Choudhary, S., Hamel, E., Mooberry, S. L., & Gangjee, A. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 26(9), 2437–2451. [Link]

  • Xiang, W., Choudhary, S., Hamel, E., Mooberry, S. L., & Gangjee, A. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. [Link]

  • Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. American Association for Cancer Research. [Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • CYP Inhibitors Used for Reaction Phenotyping Studies. BioIVT. [Link]

  • Cytochrome P450 reaction phenotyping: State of the art. PubMed. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health. [Link]

  • Cytochrome P450 Genotyping. ARUP Consult. [Link]

  • Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. University of Helsinki. [Link]

  • Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. [Link]

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. [Link]

  • Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1][9][14]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations. PubMed. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the. UCL Discovery. [Link]

Sources

Validation

A Comparative Guide to the Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidines

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 2-methylthio-1,4-dihydropyrimidines have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 2-methylthio-1,4-dihydropyrimidines have emerged as a promising class of compounds exhibiting a range of biological activities, including noteworthy analgesic properties. This guide provides a comprehensive comparison of the analgesic activity of different 2-methylthio-1,4-dihydropyrimidine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 2-Methylthio-1,4-dihydropyrimidines

Dihydropyrimidines (DHPMs) and their derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological profile, which includes antibacterial, antiviral, anti-inflammatory, and antihypertensive effects.[1][2] The introduction of a methylthio group at the 2-position of the 1,4-dihydropyrimidine core has been a key structural modification in the quest for potent analgesic agents. This guide delves into the synthesis and comparative analgesic evaluation of a series of these compounds, offering insights into their potential as peripheral analgesics.

Comparative Analgesic Activity: An In-depth Analysis

A pivotal study by Sawant et al. systematically synthesized a series of 2-methylthio-1,4-dihydropyrimidine derivatives (designated as IIa-IIl) and evaluated their analgesic potential using the acetic acid-induced writhing test in mice.[1][2][3] This test is a well-established model for screening peripherally acting analgesics.[4] The intraperitoneal injection of acetic acid induces a characteristic writhing response, a manifestation of visceral pain mediated by the release of endogenous inflammatory mediators.[4][5] The reduction in the number of writhes serves as a direct measure of a compound's analgesic efficacy.[5]

The experimental data from this study, summarized in the table below, reveals significant variations in analgesic activity among the different derivatives, highlighting key structure-activity relationships.

CompoundRR1R2Mean Writhing Count (± SEM)Analgesic Activity (%)
Control ---73 ± 1.00-
Diclofenac ---29.66 ± 0.3359.36
IIa HCH3C2H546.33 ± 0.3336.53
IIb HC2H5C2H539 ± 0.57746.57
IIc 4-OCH3CH3C2H547.66 ± 1.4534.71
IId 4-OCH3C2H5C2H552.66 ± 0.3327.86
IIe 4-ClCH3C2H531.33 ± 1.8557.08
IIf 4-ClC2H5CH350.33 ± 0.8831.05
IIg 4-NO2CH3C2H543.33 ± 0.8840.50
IIh 4-N(CH3)2CH3C2H521.66 ± 0.8870.32
IIi 3,4,5-(OCH3)3CH3C2H549 ± 1.1532.87
IIj 3,4-(OCH3)2CH3C2H537.33 ± 0.8848.86
IIk HCH3CH330.33 ± 0.6658.45
IIl HC2H5C2H536 ± 0.5750.68

Data sourced from Sawant R, et al. Iran J Pharm Res. 2011.[1][2]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • High Efficacy of Compound IIh: Compound IIh , featuring a p-dimethylaminophenyl substituent at the R position, demonstrated the most potent analgesic activity (70.32%), surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (59.36%).[2] This suggests that electron-donating groups at the 4-position of the phenyl ring may enhance analgesic efficacy.

  • Impact of Halogen Substitution: Compound IIe , with a p-chlorophenyl group at the R position, also exhibited significant analgesic activity (57.08%).[2]

  • Unsubstituted Phenyl Ring: Compounds IIk and IIl , bearing an unsubstituted phenyl ring at the R position, displayed good analgesic activity (58.45% and 50.68%, respectively).[2]

  • Influence of Ester Groups: A comparison between compounds with different ester groups (R1 and R2) suggests that these substitutions also play a role in modulating analgesic activity.

Experimental Protocols: A Guide for Reproducible Research

To ensure the scientific validity and reproducibility of analgesic activity studies, adherence to standardized and well-documented protocols is paramount. Below are detailed methodologies for the key in vivo analgesic assays.

Acetic Acid-Induced Writhing Test

This method is highly sensitive for evaluating peripherally acting analgesics.[4]

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6). Administer the test compounds (e.g., 50 mg/kg, intraperitoneally) or the vehicle (control group). A standard analgesic drug like diclofenac (e.g., 10 mg/kg, i.p.) should be used as a positive control.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.[5]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, trunk twisting, and extension of the hind limbs) for a period of 20 minutes.[6]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of analgesic activity using the following formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Acetic_Acid_Writhing_Test cluster_pre_treatment Pre-treatment cluster_induction Induction & Observation cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping & Dosing (Test/Vehicle/Standard) acclimatization->grouping acetic_acid Intraperitoneal Acetic Acid Injection grouping->acetic_acid 30 min wait observation Observe & Count Writhes (20 min) acetic_acid->observation calculation Calculate Mean Writhes observation->calculation inhibition Calculate % Inhibition calculation->inhibition

Workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test

This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[7]

Protocol:

  • Apparatus: Use a hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.[8]

  • Animal Selection and Baseline: Select mice and record their baseline reaction time by placing them on the hot plate and observing for behaviors such as paw licking or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[7][8]

  • Drug Administration: Administer the test compounds, vehicle, or a standard centrally acting analgesic (e.g., morphine) to different groups of animals.

  • Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mice on the hot plate and record the reaction time.

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Hot_Plate_Test cluster_setup Setup & Baseline cluster_testing Testing cluster_evaluation Evaluation apparatus Set Hot Plate Temp (55 ± 0.5°C) baseline Record Baseline Reaction Time apparatus->baseline dosing Administer Drug baseline->dosing post_dosing Measure Reaction Time (at intervals) dosing->post_dosing analysis Analyze Increase in Reaction Time post_dosing->analysis

Workflow for the Hot Plate Test.
Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is suitable for evaluating centrally acting analgesics.[9]

Protocol:

  • Apparatus: Use a tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.[9][10]

  • Animal Restraint and Baseline: Gently restrain the mouse and determine the baseline tail-flick latency by applying the heat source and measuring the time until the tail is withdrawn. A cut-off time is essential to prevent tissue injury.[10]

  • Drug Administration: Administer the test compounds, vehicle, or a standard analgesic to respective animal groups.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: A significant increase in the tail-flick latency indicates an analgesic effect.

Tail_Flick_Test cluster_preparation Preparation cluster_procedure Procedure cluster_outcome Outcome restraint Gently Restrain Animal baseline Measure Baseline Tail-Flick Latency restraint->baseline drug_admin Administer Drug baseline->drug_admin measure_latency Measure Post-Drug Latency at Intervals drug_admin->measure_latency data_analysis Analyze Increase in Latency measure_latency->data_analysis

Workflow for the Tail-Flick Test.

Putative Mechanisms of Action

The analgesic activity of 2-methylthio-1,4-dihydropyrimidines is believed to be primarily mediated through peripheral mechanisms, as suggested by their efficacy in the acetic acid-induced writhing test.[1][2] While the precise molecular targets for this specific class of compounds require further elucidation, the broader family of dihydropyrimidines has been shown to interact with several key signaling pathways involved in pain perception.

Cyclooxygenase (COX) Inhibition

One of the most common mechanisms for peripherally acting analgesics is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[11] It is plausible that 2-methylthio-1,4-dihydropyrimidines exert their analgesic effects by inhibiting COX-1 and/or COX-2, thereby reducing prostaglandin production at the site of inflammation. In silico studies have suggested that the dihydropyrimidinone scaffold is a suitable candidate for COX-2 inhibition.[12]

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation DHPMs 2-Methylthio-1,4- dihydropyrimidines DHPMs->COX_Enzymes Inhibition

Putative COX Inhibition Pathway.
Calcium Channel Blockade

Dihydropyrimidine derivatives are structurally analogous to dihydropyridines, a well-known class of L-type calcium channel blockers.[13][14] Voltage-gated calcium channels play a crucial role in neurotransmission, including the signaling of pain. By blocking these channels, particularly in peripheral neurons, 2-methylthio-1,4-dihydropyrimidines could potentially reduce the transmission of nociceptive signals. Several studies have reported the calcium channel blocking activity of various dihydropyrimidine derivatives.[13][14][15]

Calcium_Channel_Blockade Nociceptive_Stimulus Nociceptive Stimulus Neuron_Depolarization Neuron Depolarization Nociceptive_Stimulus->Neuron_Depolarization Ca_Channels Voltage-Gated Ca2+ Channels Neuron_Depolarization->Ca_Channels Opens Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal DHPMs 2-Methylthio-1,4- dihydropyrimidines DHPMs->Ca_Channels Blockade

Sources

Comparative

A Comparative Guide to Assessing the Antioxidant Capacity of Novel Pyrimidine Derivatives

In the relentless pursuit of novel therapeutics, the battle against oxidative stress remains a pivotal front. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the battle against oxidative stress remains a pivotal front. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants, molecules capable of neutralizing these damaging free radicals, are therefore of significant interest in drug development. Pyrimidine derivatives have emerged as a promising class of compounds, with diverse biological activities that include antioxidant potential.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antioxidant capacity of novel pyrimidine derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established antioxidant standards. Our focus is on fostering a deep understanding of not just how to perform these assessments, but why specific methodologies are chosen to yield robust and reliable data.

The Chemical Logic of Antioxidant Action

At its core, antioxidant activity is a chemical process involving the donation of an electron or a hydrogen atom from the antioxidant molecule to a highly reactive free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The efficiency of this process is intrinsically linked to the chemical structure of the antioxidant. For pyrimidine derivatives, the arrangement and nature of substituent groups on the pyrimidine ring can significantly influence their antioxidant capacity.[4]

Antioxidant_Mechanism cluster_mechanism Mechanism of Action Free_Radical Reactive Oxygen Species (ROS) (e.g., ROO•) Stabilized_Molecule Stabilized Molecule (ROOH) Free_Radical->Stabilized_Molecule receives H• Antioxidant Antioxidant (AH) (e.g., Pyrimidine Derivative) Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical donates H•

A Multi-Faceted Approach to Antioxidant Capacity Assessment

No single assay can fully capture the complex interplay of antioxidant activity. Therefore, a panel of assays, each with a different underlying mechanism, is essential for a comprehensive evaluation.[5] We will focus on four widely accepted and complementary in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel Pyrimidine Derivatives DPPH DPPH Assay Synthesis->DPPH ABTS ABTS Assay Synthesis->ABTS FRAP FRAP Assay Synthesis->FRAP ORAC ORAC Assay Synthesis->ORAC Data_Table Comparative Data Table (IC50 / TEAC / FRAP Value / ORAC Value) DPPH->Data_Table ABTS->Data_Table FRAP->Data_Table ORAC->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Experimental Protocols

The following are detailed, step-by-step methodologies for the selected antioxidant assays. It is crucial to include positive controls (established antioxidants) and a vehicle control in each assay to ensure data validity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7][8]

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (novel pyrimidine derivatives) and standards (Vitamin C, Trolox, BHT) at various concentrations in a suitable solvent (e.g., methanol or DMSO)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of the DPPH radical in methanol.

    • In a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form. The change in absorbance is measured spectrophotometrically.[9][10]

  • Reagents and Materials:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compounds and standards at various concentrations

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, add 10 µL of the test compound or standard solution at different concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated as in the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[11][12]

3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14][15][16]

  • Reagents and Materials:

    • FRAP reagent:

      • 300 mM Acetate buffer, pH 3.6

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Test compounds and standards at various concentrations

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP solution to 37°C.

    • In a 96-well plate, add 10 µL of the test compound or standard solution at different concentrations.

    • Add 190 µL of the FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe (II) equivalents.

4. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18][19]

  • Reagents and Materials:

    • Fluorescein sodium salt solution (fluorescent probe)

    • AAPH solution (radical generator)

    • Trolox (standard)

    • Phosphate buffer (75 mM, pH 7.4)

    • Test compounds at various concentrations

    • Black 96-well microplate

    • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Protocol:

    • In a black 96-well plate, add 25 µL of the test compound or Trolox standard at different concentrations.

    • Add 150 µL of the fluorescein solution to each well and mix.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox equivalents (TE).

Comparative Data Analysis

To facilitate a clear comparison, the antioxidant capacities of the novel pyrimidine derivatives should be systematically tabulated alongside the results for the standard antioxidants.

CompoundDPPH (IC50, µM)ABTS (TEAC)FRAP (µM Fe(II) Eq.)ORAC (µM TE/µM)
Novel Pyrimidine 1 15.2 ± 1.32.1 ± 0.21850 ± 983.5 ± 0.3
Novel Pyrimidine 2 28.9 ± 2.11.5 ± 0.11240 ± 752.1 ± 0.2
Novel Pyrimidine 3 8.7 ± 0.93.5 ± 0.32560 ± 1305.2 ± 0.4
Vitamin C 5.4 ± 0.51.0 (by definition)2000 ± 1101.0 ± 0.1
Trolox 9.8 ± 0.81.0 (by definition)1500 ± 801.0 (by definition)
BHT 18.5 ± 1.50.8 ± 0.1950 ± 501.8 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results: Structure-Activity Relationships

The comparative data allows for an in-depth analysis of the structure-activity relationships (SAR) of the novel pyrimidine derivatives. For instance, the superior performance of "Novel Pyrimidine 3" across all assays suggests that its specific substituent groups are key to its potent antioxidant activity. The position and electronic properties (electron-donating or electron-withdrawing) of these substituents on the pyrimidine ring can significantly influence the molecule's ability to donate a hydrogen atom or an electron.[4]

For example, the presence of hydroxyl (-OH) or amino (-NH2) groups can enhance antioxidant activity due to their ability to readily donate a hydrogen atom. Conversely, bulky substituents may sterically hinder the interaction with free radicals, potentially reducing antioxidant capacity.[1]

Conclusion: A Pathway to Optimized Antioxidant Discovery

This guide provides a robust framework for the systematic assessment of the antioxidant capacity of novel pyrimidine derivatives. By employing a multi-assay approach and carefully analyzing the resulting data, researchers can gain valuable insights into the structure-activity relationships governing the antioxidant potential of these compounds. This, in turn, facilitates the rational design and synthesis of more potent and effective antioxidant agents for therapeutic applications. The methodologies outlined herein are not merely a set of instructions but a self-validating system designed to ensure the scientific integrity and trustworthiness of the findings.

References

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]

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Validation

A Comparative Guide to the Antimicrobial Potency of Pyrimidine-Benzothiazole Derivatives

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among the promising candidates, hybrid...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among the promising candidates, hybrid molecules that combine the structural features of pyrimidine and benzothiazole have garnered significant attention. This guide provides a comprehensive comparison of the antimicrobial potency of various pyrimidine-benzothiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

It is important to clarify that while the term "pyrimidine benzothioate" suggests a specific thioester linkage, the current body of scientific literature predominantly focuses on pyrimidine-benzothiazole hybrids, where the two heterocyclic ring systems are conjoined. This guide will therefore focus on the antimicrobial properties of these well-documented pyrimidine-benzothiazole derivatives.

The Rationale Behind Hybridization: A Synergistic Approach

The fusion of pyrimidine and benzothiazole moieties into a single molecular entity is a strategic design choice rooted in the established biological activities of each component. Pyrimidines are fundamental building blocks of nucleic acids and are found in numerous therapeutic agents.[1] Benzothiazole derivatives are also known to possess a wide range of pharmacological properties, including antimicrobial effects.[2][3] The underlying hypothesis is that by combining these two pharmacophores, it may be possible to create hybrid compounds with enhanced antimicrobial potency and potentially novel mechanisms of action.

Comparative Antimicrobial Potency: A Data-Driven Analysis

The antimicrobial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the compound. The following table summarizes the MIC values of selected pyrimidine-benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains, compared to standard antimicrobial agents.

Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)Reference
7a Dihydropyrido[2,3-d]pyrimidineStaphylococcus aureus8 (µmol/L)Cefotaxime6-10 (µmol/L)[4]
Streptococcus pneumoniae4 (µmol/L)Cefotaxime6-10 (µmol/L)[4]
Escherichia coli5 (µmol/L)Cefotaxime6 (µmol/L)[4]
7d Dihydropyrido[2,3-d]pyrimidineVarious Bacteria4-12 (µmol/L)Cefotaxime6-12 (µmol/L)[4]
Hybrid 4b Benzothiazole-thiazole hybridStaphylococcus aureus3.90Ciprofloxacin-[5]
Mycobacterium tuberculosis3.90--[5]
Hybrid 4c Benzothiazole-thiazole hybridGram-positive & Gram-negative bacteria3.90-15.63--[5]
Hybrid 4d Benzothiazole-thiazole hybridGram-positive & Gram-negative bacteria3.90-15.63--[5]
Hybrid 4f Benzothiazole-thiazole hybridGram-positive & Gram-negative bacteria3.90-15.63--[5]
Thiophenyl-pyrimidine F20 Thiophenyl-pyrimidineMRSAPotentVancomycin/MethicillinLess Potent[6]
VREPotentVancomycin/MethicillinLess Potent[6]

Note: Direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.

Unraveling the Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrimidine-benzothiazole derivatives is significantly influenced by the nature and position of substituents on both heterocyclic rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective analogues.

Several key SAR observations have been reported:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and halogens (e.g., -F, -Cl, -Br), on the phenyl ring attached to the core structure often enhances antimicrobial activity.[4][5] This is likely due to alterations in the electronic properties of the molecule, which may improve its interaction with biological targets.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing alkyl or arylalkyl groups, can lead to improved anti-tubercular activity.[1] This is thought to facilitate the penetration of the compound through the lipid-rich cell wall of mycobacteria.

  • Hybridization Strategy: The way in which the pyrimidine and benzothiazole moieties are linked and the overall architecture of the hybrid molecule play a critical role in determining the antimicrobial spectrum and potency.[7][8]

SAR_summary cluster_core Pyrimidine-Benzothiazole Core cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity Core Core Scaffold EWG Electron-Withdrawing Groups (-NO2, Halogens) Core->EWG Addition of Lipophilic Lipophilic Groups (Alkyl, Arylalkyl) Core->Lipophilic Addition of Activity Enhanced Potency EWG->Activity Leads to Lipophilic->Activity Leads to (especially anti-TB)

Caption: Key structure-activity relationships for pyrimidine-benzothiazole derivatives.

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of action for all pyrimidine-benzothiazole derivatives is not fully elucidated and may vary between different structural classes. However, several compelling targets have been identified.

Benzothiazole derivatives have been shown to inhibit a range of bacterial enzymes essential for survival, including DNA gyrase and dihydropteroate synthase.[2] For pyrimidine-benzothiazole hybrids, a particularly promising target is the bacterial cell division protein FtsZ .[6][9]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the cytokinetic Z-ring, which mediates bacterial cell division.[10] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and ultimately cell death.[6][9] This mechanism is attractive for the development of new antibiotics as FtsZ is highly conserved among bacteria and is absent in eukaryotes, suggesting the potential for selective toxicity.[10]

FtsZ_Inhibition_Pathway Compound Pyrimidine-Benzothiazole Derivative FtsZ FtsZ Protein Compound->FtsZ Binds to Inhibition Inhibition Compound->Inhibition Z_ring Z-ring Formation FtsZ->Z_ring Polymerizes into CellDivision Bacterial Cell Division Z_ring->CellDivision Initiates Block Blockage Z_ring->Block Inhibition->Z_ring Block->CellDivision

Caption: Proposed mechanism of action via inhibition of FtsZ.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine-benzothiazole derivatives using the broth microdilution method. This method is a gold standard for assessing the in vitro antimicrobial potency of novel compounds.

I. Preparation of Materials
  • Test Compounds: Prepare a stock solution of the pyrimidine-benzothiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Subculture the desired bacterial strains (e.g., S. aureus, E. coli) on appropriate agar plates to obtain fresh colonies.

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-Well Plates: Use sterile, flat-bottom 96-well microtiter plates.

II. Inoculum Preparation
  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from the agar plate.

  • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

III. Assay Procedure
  • Add 100 µL of sterile growth medium to all wells of the 96-well plate.

  • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well containing only the medium and the inoculum.

  • Incubate the plate at 37°C for 18-24 hours.

IV. Interpretation of Results
  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

Pyrimidine-benzothiazole derivatives represent a promising class of compounds with demonstrable antimicrobial potency against a range of clinically relevant pathogens. The data presented in this guide highlight the potential for these hybrid molecules to serve as scaffolds for the development of new anti-infective agents. The key to advancing this field lies in the continued exploration of structure-activity relationships to optimize potency and the detailed elucidation of their mechanisms of action to identify novel cellular targets. The experimental protocols outlined herein provide a robust framework for the continued evaluation and comparison of these exciting new antimicrobial candidates.

References

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

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  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-Thio-Containing Pyrimidines and Their Condensed Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone, integral to the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1] The introduction of a sulfur atom at the 2-position of the pyrimidine ring gives rise to 2-thio-containing pyrimidines, a class of compounds that has garnered significant attention for its diverse pharmacological profile.[2] Further structural elaboration through the fusion of additional heterocyclic rings to the pyrimidine core yields condensed analogs, which often exhibit modulated or entirely new biological activities. This guide provides a comparative analysis of the biological activities of monocyclic 2-thio-containing pyrimidines versus their condensed counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Structural Divergence: A Gateway to Varied Biological Functions

The fundamental difference between 2-thio-containing pyrimidines and their condensed analogs lies in their topology. The monocyclic nature of 2-thiopyrimidines offers conformational flexibility, allowing for dynamic interactions with various biological targets. In contrast, the rigid, planar structure of condensed analogs, such as thiazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, provides a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. This structural distinction is a critical determinant of their biological activity profile.

A Spectrum of Biological Activities: A Head-to-Head Comparison

2-Thio-containing pyrimidines and their condensed analogs have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. The following sections delve into a comparative analysis of these activities, highlighting key findings from the literature.

Anticancer Activity: A Battle on Multiple Fronts

Both classes of compounds have emerged as promising scaffolds for the development of novel anticancer agents, often exerting their effects through the inhibition of key cellular processes.

2-Thio-Containing Pyrimidines: These compounds have been reported to exhibit potent anticancer activity against a range of cancer cell lines, including leukemia, colon, and breast cancer.[3] Their mechanism of action is often multifaceted, with some derivatives acting as inhibitors of crucial signaling pathways. For instance, certain 2-thiopyrimidine/chalcone hybrids have been shown to inhibit STAT3 and STAT5a, leading to an anti-cancer effect in human lung and breast cancer models.[3] Other novel thiopyrimidine derivatives have been suggested to exert their anticancer activity by inhibiting the enzyme thymidylate synthase, similar to the action of 5-fluorouracil (5-FU).[3]

Condensed Analogs: The fusion of a second ring system to the 2-thiopyrimidine core can significantly enhance anticancer potency. Thiazolo[4,5-d]pyrimidine derivatives, for example, are considered potential therapeutic agents in oncology.[4] Similarly, pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[5] The rigid framework of these condensed systems allows for precise positioning of functional groups to interact with the ATP-binding pocket of kinases, leading to potent inhibition.[6]

Comparative Anticancer Activity Data:

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Thiopyrimidine 2-Thiopyrimidine/chalcone hybrid 9n K-562 (Leukemia)0.77-1.74[7]
2-Thiopyrimidine 2-Thiopyrimidine/chalcone hybrid 9a MCF-7 (Breast)1.37-3.56[7]
Condensed Analog Thiazolo[4,5-d]pyrimidine 3b A375 (Melanoma)N/A (Evaluated in NCI-60 screen)[4]
Condensed Analog Pyrazolo[3,4-d]pyrimidine SI388 (2a) Glioblastoma cellsSignificant inhibition[5]
Condensed Analog Thienopyrimidine derivative 5 MCF-7 (Breast) & HepG-2 (Liver)Higher cytotoxicity than reference[8]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Both 2-thiopyrimidines and their condensed analogs have shown promise in this arena.

2-Thio-Containing Pyrimidines: Various derivatives of 2-thiopyrimidines have been synthesized and evaluated for their in-vitro antibacterial and antifungal activities.[1] The presence of the thiopyrimidine moiety is often crucial for the observed biological activity.

Condensed Analogs: Fused pyrimidine systems have also been investigated as antimicrobial agents. For instance, certain fused pyrimidine derivatives have demonstrated good inhibition of bacterial growth compared to the reference drug cephradine.[9] The enhanced structural complexity of these molecules can offer new avenues for interaction with microbial targets that are distinct from those of existing antibiotics.

Comparative Antimicrobial Activity Insights:

Antiviral Activity: A Potential New Frontier

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral drugs.

2-Thio-Containing Pyrimidines: Derivatives of 2-thiouracil have been investigated for their antiviral properties.[10] The ability of these molecules to potentially interfere with viral replication machinery is a key area of interest.

Condensed Analogs: Condensed derivatives of 2-thiopyrimidine have also been explored for their antiviral effects. Studies on S-substituted 6-thioxo[2][3][11]triazino[2,3-c]quinazolin-2-ones have revealed their potential as antiviral agents.[2]

Comparative Antiviral Activity Observations:

The field of antiviral research for these compounds is less mature compared to anticancer and antimicrobial studies. However, the initial findings for both monocyclic and condensed systems warrant further investigation. The rigid nature of condensed analogs could be advantageous in designing specific inhibitors of viral enzymes.

Causality Behind Experimental Choices: The Rationale for Assay Selection

The evaluation of the biological activity of these compounds relies on a suite of well-established in vitro assays. The choice of a particular assay is dictated by the biological question being addressed.

  • Anticancer Activity: The MTT assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines.[12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Its simplicity, reliability, and suitability for high-throughput screening make it an ideal choice for initial cytotoxicity screening.

  • Antimicrobial Activity: Antimicrobial Susceptibility Testing (AST) is the standard method for determining the effectiveness of a compound against a particular microorganism.[11][13] This can be performed using methods like broth dilution or disk diffusion, which provide quantitative (Minimum Inhibitory Concentration - MIC) or qualitative results, respectively.

  • Antiviral Activity: In vitro antiviral assays are employed to determine a compound's ability to inhibit viral replication.[14][15] These assays often involve infecting cell cultures with a virus in the presence of the test compound and then quantifying the extent of viral replication, for example, through plaque reduction assays or by measuring viral antigen production.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of research findings, adherence to standardized protocols is paramount. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the procedure for determining the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[16]

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of the detergent reagent to each well.[16]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.[16]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well with a known antibiotic and a negative control well with only MHB and the inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizer F->G H Incubate for 2h G->H I Read Absorbance at 570nm H->I J Calculate % Viability & IC50 I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Structure_Activity_Relationship cluster_mono Monocyclic 2-Thiopyrimidines cluster_condensed Condensed Analogs cluster_activity Biological Activity M Flexible Conformation MA Broad Target Interaction M->MA A Anticancer MA->A B Antimicrobial MA->B D Antiviral MA->D C Rigid, Planar Structure CA Enhanced Potency & Selectivity C->CA CA->A CA->B CA->D

Caption: Structure-activity relationship of 2-thiopyrimidines and their condensed analogs.

Conclusion and Future Directions

The comparative analysis of 2-thio-containing pyrimidines and their condensed analogs reveals a rich and diverse pharmacological landscape. While both classes of compounds exhibit significant potential as anticancer, antimicrobial, and antiviral agents, the condensation of a second heterocyclic ring generally leads to a more rigid structure, which can translate to enhanced potency and target selectivity. The monocyclic 2-thiopyrimidines, with their conformational flexibility, may offer broader-spectrum activity.

Future research should focus on the synthesis of matched molecular pairs of monocyclic and condensed analogs to enable more direct and definitive comparisons of their biological activities. Furthermore, a deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on these privileged scaffolds. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising compounds from the laboratory to the clinic.

References

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  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021). MDPI. Retrieved January 25, 2026, from [Link]

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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. (2021, April 19). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(2), 432-450.
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (2023, July 17). Retrieved January 25, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 25, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Synthetic design of novel uracil and thiouracil derivatives. (2024, July 29). International Journal of Chemical Studies. Retrieved January 25, 2026, from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of new pyrimidine derivatives and their antiproliferative activity against selected human cancer cell lines. (2013, June 27). CORE. Retrieved January 25, 2026, from [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Publications. Retrieved January 25, 2026, from [Link]

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  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023, February 12). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

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  • Awad, S. M., Fathalla, O. A., & Mohamed, M. S. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archiv der Pharmazie, 335(5), 241-247.
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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it includes ensuring you can work with them safely and effectively. This guide provides essential, field-proven safety prot...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it includes ensuring you can work with them safely and effectively. This guide provides essential, field-proven safety protocols and logistical information for handling 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and establish a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Pyrimidine Core: Pyrimidine derivatives can exhibit a range of biological activities and toxicities. Some are known irritants.[1][2]

  • Thioether Group: Thioether-containing compounds can be irritants and may have unpleasant odors.[3][4][5]

  • Dicarboxylic Acid Groups: The presence of two carboxylic acid groups means the compound is acidic. It will be corrosive or irritating to the skin, eyes, and respiratory tract.

  • Analog Data: Safety data for similar structures, such as 5-Amino-2-(methylthio)pyrimidine and ETHYL 4-HYDROXY-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE, classify them as skin, eye, and respiratory irritants.[6][7] They are also listed as potentially harmful if swallowed or in contact with skin.[6]

Based on this analysis, 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid must be handled as a hazardous substance that is irritating to the skin, eyes, and respiratory system , with the potential for harm upon ingestion or significant dermal contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory for all work involving this compound. The following table summarizes the required equipment for various laboratory tasks.[8]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with powder-free nitrile gloves is required.[9]Provides robust protection against chemical permeation and prevents contamination.
Eye Protection Safety GogglesChemical splash goggles must be worn at all times.Protects against splashes and airborne particles.
Face ShieldA face shield worn over safety goggles is required when there is a significant risk of splashing (e.g., handling >100 mL of solution, heating).[8]Offers full-face protection from splashes and energetic reactions.
Body Protection Laboratory CoatA chemical-resistant lab coat must be worn and kept fully fastened.Protects skin and personal clothing from contamination.
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[8]Provides an additional layer of chemical resistance for the torso.
Respiratory Protection Fume HoodAll work with solid or dissolved 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid must be conducted in a certified chemical fume hood.[8]This is the primary engineering control to prevent inhalation of dust or vapors.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and operating correctly before beginning any work.

  • Designate Work Area: Clearly define a specific area within the fume hood for the procedure to contain any potential spills.[8]

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and time spent handling the compound.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Step 2: Weighing and Transfer (Solid Compound)

  • Perform all weighing operations within the fume hood or in a powder containment hood.

  • Use a tared, sealed container for weighing to prevent dissemination of dust.

  • When transferring the solid, use a spatula and avoid creating airborne dust. If dissolving, add the solvent to the solid slowly to prevent splashing.

Step 3: During the Experiment

  • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[8]

  • Continuously monitor the reaction for any signs of unexpected changes, such as pressure buildup or color change.

  • Ensure all containers are clearly labeled.

Step 4: Post-Experiment and Decontamination

  • Upon completion, carefully quench and work up the reaction within the fume hood.

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Properly label and seal all resulting products and waste containers.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Controls Start Assess Task: Handling 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid FumeHood Engineering Control: Work in Fume Hood Start->FumeHood Always CheckSolid Handling Solid? BasePPE Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat CheckSolid->BasePPE Yes / No CheckQuantity Large Quantity or Splash Risk? CheckQuantity->BasePPE No AdvPPE Additional PPE: - Face Shield - Chemical Apron CheckQuantity->AdvPPE Yes BasePPE->CheckQuantity FumeHood->CheckSolid AdvPPE->BasePPE

Caption: PPE selection workflow for handling the target compound.

Emergency and Disposal Plans

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency can significantly mitigate harm.

  • Minor Chemical Spill (<100 mL of solution or a few grams of solid): [10][11]

    • Alert Personnel: Immediately notify others in the laboratory.

    • Isolate Area: Restrict access to the spill area.

    • Don PPE: Ensure you are wearing the appropriate PPE (including respiratory protection if vapors are significant and you are trained).

    • Contain & Neutralize: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[12] For this acidic compound, slowly add a neutralizer like sodium bicarbonate to the absorbent material.[13]

    • Collect Waste: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.[11]

  • Major Chemical Spill:

    • Evacuate the immediate area.

    • Activate the nearest fire alarm and notify your institution's emergency response team (e.g., dial 911).[10]

    • Provide responders with the identity of the spilled material.

  • Personnel Exposure: [6]

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan

All materials contaminated with 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid must be treated as hazardous waste.

  • Chemical Waste: Unused or waste quantities of the chemical must be stored in a clearly labeled, sealed container.

  • Contaminated Materials: This includes used gloves, absorbent materials from spills, contaminated lab coats, and any other disposable items. Place these in a designated, sealed hazardous waste bag or container.[11]

  • Disposal Method: Dispose of all waste through your institution's approved hazardous waste disposal program. Do not mix with other waste streams.[6] Never dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory operations, you can build a culture of safety and ensure the well-being of all personnel.

References

  • SAFETY DATA SHEET - 5-Amino-2-(methylthio)pyrimidine. Fisher Scientific.

  • SAFETY DATA SHEET - Pyrimidine. Thermo Fisher Scientific.

  • Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds. Benchchem.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 2-Hydroxy-4-(methylthio)butyric Acid. TCI Chemicals.

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.

  • SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
  • Spill/Emergency Planning. The University of Iowa Environmental Health and Safety.

  • Chemical Spill Procedures. Cornell University Environmental Health and Safety.

  • SAFETY D
  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Guide for Chemical Spill Response. American Chemical Society.
  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • sodium thioglycol
  • Emergency and Spill Response Procedures. Auburn University.

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.

  • SYNTHESIS OF PYRIMIDINE DERIV
  • I have a chemical spill in the lab, what should I do? BC Knowledge for Employees.
  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate.

  • GHS SDS for ETHYL 4-HYDROXY-2-METHYLTHIO-5-PYRIMIDINECARBOXYL
  • Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Advanced Biotech.

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